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  • Product: 4,6-Dinonyl-o-cresol
  • CAS: 3011-61-8

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4,6-Dinonyl-o-cresol

An In-depth Technical Guide to 4,6-Dinonyl-o-cresol Abstract: This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4,6-Dinonyl-o-cresol. It is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,6-Dinonyl-o-cresol

Abstract: This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 4,6-Dinonyl-o-cresol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. A critical objective of this document is to clearly distinguish 4,6-Dinonyl-o-cresol from the structurally dissimilar and highly toxic compound, 4,6-Dinitro-o-cresol (DNOC), with which it is often confused in literature and database searches. This guide synthesizes the available structural data, presents a plausible synthetic pathway, and discusses potential applications based on analogous chemical structures, while transparently addressing the significant gaps in the existing experimental data for this specific molecule.

Introduction and Critical Clarification

4,6-Dinonyl-o-cresol is an alkylated phenolic compound. Structurally, it is a derivative of ortho-cresol (2-methylphenol) where two nonyl groups are attached to the benzene ring at the 4th and 6th positions. Long-chain alkylphenols as a class are recognized for their utility as antioxidants, surfactants, and additives in lubricants and fuels. However, specific research and documented applications for the 4,6-dinonyl-o-cresol isomer are notably scarce in publicly accessible literature.

A point of critical importance, which necessitates immediate clarification, is the frequent confusion between 4,6-Dinonyl-o-cresol and 4,6-Dinitro-o-cresol (DNOC) . These are fundamentally different molecules with vastly different properties. 4,6-Dinitro-o-cresol is a well-documented and extremely toxic pesticide, insecticide, and herbicide whose use has been largely discontinued due to severe health and environmental concerns.[1][2] Its hazard profile includes high acute toxicity if inhaled, ingested, or in contact with skin, and it is a known metabolic poison.[3][4] In contrast, 4,6-Dinonyl-o-cresol lacks the nitro functional groups (-NO₂) that confer this high toxicity and instead possesses two aliphatic nonyl chains. All information hereafter pertains exclusively to 4,6-Dinonyl-o-cresol .

Chemical Identity and Structure

The unique identity of a chemical compound is established by its structure and nomenclature. For 4,6-Dinonyl-o-cresol, these identifiers are as follows:

  • IUPAC Name: 2-methyl-4,6-di(nonan-1-yl)phenol

  • Molecular Formula: C₂₅H₄₄O[5]

  • CAS Number: A specific CAS Registry Number for the 4,6-Dinonyl-o-cresol isomer is not readily identifiable in major chemical databases. It is important to note that the related isomer, 2,6-Dinonyl-p-cresol (4-methyl-2,6-dinonyl-phenol), has the CAS Number 63451-44-5.[6] Researchers should exercise caution when sourcing this compound to ensure the correct isomeric identity.

The molecular structure consists of a central phenol ring with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 2 (defining it as an o-cresol derivative). Two nine-carbon alkyl chains (nonyl groups) are substituted at positions 4 and 6.

Caption: 2D representation of 4,6-Dinonyl-o-cresol.

Physicochemical Properties

Comprehensive experimental data for 4,6-Dinonyl-o-cresol is not currently available in peer-reviewed literature. The properties listed below are derived from its molecular formula. Researchers requiring precise data for applications such as formulation or reaction modeling would need to perform empirical measurements.

PropertyValueSource
Molecular Formula C₂₅H₄₄O[5]
Molecular Weight 360.62 g/mol [5][6]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in nonpolar organic solvents (e.g., hexanes, toluene) and insoluble in water.Inferred from structure
Density Data not availableN/A

Plausible Synthesis Pathway

While a specific, documented synthesis for 4,6-Dinonyl-o-cresol is not found, a plausible and industrially relevant method can be proposed based on established organic chemistry principles: Friedel-Crafts Alkylation . This reaction involves the electrophilic substitution of alkyl groups onto an aromatic ring.

The proposed synthesis would involve reacting o-cresol with a suitable nonyl-containing alkylating agent, such as 1-nonene or a 1-halononane, in the presence of a Lewis acid or strong Brønsted acid catalyst.

Step-by-Step Experimental Workflow (Hypothetical):

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with o-cresol and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Introduction: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is added to the flask under an inert atmosphere of nitrogen. The mixture is stirred and cooled in an ice bath.

  • Addition of Alkylating Agent: 1-nonene is added dropwise from the dropping funnel to the stirred mixture. The rate of addition is controlled to maintain a manageable reaction temperature. The hydroxyl group of o-cresol is an activating, ortho-para directing group. Since the ortho positions (relative to the -OH) are already occupied by the methyl group (position 2) or sterically hindered, alkylation is expected to occur at the para position (position 4) and the other available ortho position (position 6).

  • Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The reaction is then carefully quenched by pouring it over a mixture of crushed ice and hydrochloric acid to decompose the catalyst-product complex.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product would likely be a mixture of mono- and di-alkylated isomers, which would require purification by column chromatography or vacuum distillation to isolate the desired 4,6-Dinonyl-o-cresol.

G o_cresol o-Cresol (Starting Material) reaction_vessel Reaction Vessel (Inert Atmosphere) o_cresol->reaction_vessel nonene 1-Nonene (Alkylating Agent) nonene->reaction_vessel catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction_vessel quench Acidic Quench (Ice/HCl) reaction_vessel->quench Reaction workup Extraction & Washing quench->workup Decomposition purification Purification (Chromatography) workup->purification Crude Product product 4,6-Dinonyl-o-cresol (Final Product) purification->product Isolation

Caption: Hypothetical workflow for the synthesis of 4,6-Dinonyl-o-cresol.

Potential Applications and Research Opportunities

Specific industrial applications for 4,6-Dinonyl-o-cresol are not documented. However, based on its chemical structure—a phenol with bulky, lipophilic alkyl chains—its potential utility can be inferred in several areas that represent opportunities for future research:

  • Antioxidants: Hindered phenols, particularly those with bulky alkyl groups at the ortho and para positions, are widely used as antioxidants in plastics, elastomers, and lubricants. The nonyl groups in 4,6-Dinonyl-o-cresol could provide the necessary steric hindrance to the hydroxyl radical, enabling it to act as a radical scavenger to prevent oxidative degradation.

  • Fuel and Lubricant Additives: Long-chain alkylphenols are used as detergents and dispersants in lubricating oils and fuel formulations to prevent the buildup of sludge and deposits.

  • Surfactants and Emulsifiers: While non-functionalized alkylphenols have seen reduced use due to environmental concerns (e.g., nonylphenol ethoxylates), the base molecule can be a precursor for specialty surfactants.

  • Resin and Polymer Chemistry: Alkylated phenols are used as monomers or modifying agents in the production of phenolic and epoxy resins to enhance properties like hydrophobicity and flexibility.

Safety and Toxicology: A Critical Data Gap

There is no specific toxicological or safety data available for 4,6-Dinonyl-o-cresol in the public domain. In the absence of data, this compound must be handled with the appropriate caution afforded to a new or uncharacterized chemical entity.

Key Safety Considerations:

  • Assume Irritancy: Phenol and its derivatives are known to be skin and eye irritants.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Avoid Inhalation and Ingestion: All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Crucial Distinction from DNOC: As emphasized in the introduction, the hazards of this compound should never be conflated with those of 4,6-Dinitro-o-cresol (DNOC), which is a known poison.[1][3]

Conclusion and Outlook

4,6-Dinonyl-o-cresol is a poorly characterized alkylated phenol. While its fundamental chemical identity is known, there is a pronounced lack of empirical data regarding its physicochemical properties, established synthetic procedures, applications, and toxicological profile. The primary challenge in researching this compound is navigating the vast body of literature on the similarly named but chemically distinct and hazardous compound, 4,6-Dinitro-o-cresol. Based on its structure, 4,6-Dinonyl-o-cresol holds potential as an antioxidant or specialty chemical intermediate. However, significant experimental work is required to validate these potential applications and, most importantly, to establish a comprehensive safety profile before any practical use can be considered.

References

  • U.S. Environmental Protection Agency (2025). Phenol, 4-methyl-2,6-dinonyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1999). 4,6-Dinitro-o-cresol. Technical Fact Sheet. Retrieved from [Link]

  • Toxno (2018). 4,6-Dinitro-o-cresol. Retrieved from [Link]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: 4,6-Dinitro-o-Cresol. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS (n.d.). 4,6-dinonyl-o-cresol — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs (n.d.). 4,6-DINONYL-O-CRESOL. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SIELC Technologies (2018). 4-Nonyl-o-cresol. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Nonyl-o-cresol. PubChem Compound Summary for CID 84426. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Elucidation of 4,6-Dinonyl-o-cresol

This document provides an in-depth analysis of 4,6-Dinonyl-o-cresol using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. It is intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth analysis of 4,6-Dinonyl-o-cresol using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to characterize this molecule and similar substituted phenolic compounds. We will move beyond simple data reporting to explore the causal relationships behind the spectral features, ensuring a robust and validated interpretation of the molecular structure.

Introduction: The Molecular Profile of 4,6-Dinonyl-o-cresol

4,6-Dinonyl-o-cresol is a substituted phenol characterized by a cresol (2-methylphenol) core functionalized with two nonyl alkyl chains. Its molecular formula is C₂₅H₄₄O, with a molecular weight of approximately 360.62 g/mol .[1] The precise arrangement of these groups around the aromatic ring dictates its chemical properties and is the primary subject of our spectroscopic investigation. Understanding this structure is critical for applications ranging from its use as an antioxidant to its role as a precursor in chemical synthesis.[2]

Spectroscopic techniques like FTIR and NMR are indispensable for confirming the identity and purity of such molecules.[3] FTIR excels at identifying the functional groups present, while NMR provides a detailed map of the atomic connectivity, allowing for unambiguous structural elucidation.[3]

Caption: Standard workflow for FTIR spectroscopic analysis.

Interpretation of the FTIR Spectrum

The spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies of specific functional groups.

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentRationale
~3550 - 3200Strong, BroadO-H Stretch (Phenolic)The broadness of this peak is a hallmark of phenols and alcohols, caused by intermolecular hydrogen bonding. [4][5]
~3100 - 3000Medium, SharpAromatic C-H StretchThese absorptions are characteristic of sp² C-H bonds found in the benzene ring. [4]
~2955, 2925, 2855Strong, SharpAliphatic C-H StretchThese peaks arise from the asymmetric and symmetric stretching of C-H bonds in the CH₃ and CH₂ groups of the two nonyl chains.
~1615, 1500Medium to StrongC=C Aromatic Ring StretchThese absorptions are diagnostic for the presence of an aromatic ring. [6][4]
~1465MediumAliphatic C-H BendCorresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups in the nonyl substituents.
~1220StrongAromatic C-O StretchThis strong band helps distinguish phenols from aliphatic alcohols, which show C-O stretches at lower wavenumbers. [4]
~850 - 750StrongOut-of-Plane C-H BendThe exact position of this band is highly indicative of the substitution pattern on the aromatic ring. For a 1,2,4,6-tetrasubstituted ring, specific patterns emerge in this region. [4]

Table 1: Predicted FTIR Absorption Bands for 4,6-Dinonyl-o-cresol.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Analysis

While FTIR confirms functional groups, ¹H-NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton in the molecule. [3]The key parameters in a ¹H-NMR spectrum are the chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons).

Experimental Protocol: ¹H-NMR Data Acquisition

Precision in sample preparation is paramount for obtaining a high-quality, interpretable NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of 4,6-dinonyl-o-cresol in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). [7]Deuterated solvents are used to avoid large, interfering solvent signals in the spectrum. [8]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are measured. [7][8]3. Data Acquisition: Place the NMR tube in a high-resolution spectrometer (e.g., 400 MHz or higher). Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier-transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated.

Caption: Standard workflow for ¹H-NMR spectroscopic analysis.

Interpretation of the ¹H-NMR Spectrum

The structure of 4,6-dinonyl-o-cresol has several distinct proton environments that will give rise to unique signals.

Predicted δ (ppm)MultiplicityIntegrationProton AssignmentRationale
~7.0Singlet1HAromatic H (Position 5)This proton is flanked by two nonyl groups and has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is typical for aromatic protons.
~6.8Singlet1HAromatic H (Position 3)This proton is similarly isolated by the methyl and hydroxyl groups, leading to a singlet. It is expected to be slightly upfield compared to the H at position 5.
~4.9 (variable)Broad Singlet1HAr-OH The chemical shift of phenolic protons is variable and depends on concentration and solvent. It typically appears as a broad singlet and does not couple with other protons. [7]
~2.55Triplet4HAr-CH₂ - (Benzylic)Protons on the carbon directly attached to the aromatic ring are deshielded. The two nonyl groups are chemically equivalent, and their benzylic protons will appear as a triplet due to coupling with the adjacent CH₂ group.
~2.25Singlet3HAr-CH₃ (Cresol methyl)The methyl group protons on the cresol ring have no adjacent protons and will appear as a sharp singlet. [9]
~1.60Multiplet4HAr-CH₂-CH₂ -Protons on the second carbon of the nonyl chains.
~1.28Broad Multiplet~24H-(CH₂ )₆-The overlapping signals from the central methylene groups of the two long nonyl chains create a large, complex multiplet. [7]
~0.88Triplet6H-CH₃ (Terminal)The terminal methyl groups of the two nonyl chains will appear as a triplet due to coupling with the adjacent CH₂ group. [7]

Table 2: Predicted ¹H-NMR Spectral Data for 4,6-Dinonyl-o-cresol in CDCl₃.

Conclusion: A Synergistic Approach to Structural Verification

The complementary nature of FTIR and ¹H-NMR spectroscopy provides a powerful and self-validating system for the structural analysis of 4,6-dinonyl-o-cresol. FTIR rapidly confirms the presence of the key functional moieties: the phenolic -OH, the aromatic ring, and the aliphatic nonyl chains. Concurrently, ¹H-NMR delivers an intricate blueprint of the molecule, confirming the 1,2,4,6-substitution pattern through the distinct signals of the two isolated aromatic protons and providing quantitative evidence for the three unique substituent groups via signal integration. Together, these techniques offer an unambiguous and trustworthy confirmation of the molecular structure, a critical requirement for quality control and research in the chemical and pharmaceutical sciences.

References

  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of phenol.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Alkylphenols: A Technical Guide.
  • Vázquez-García, M. A., et al. (2014). FTIR analysis of phenolic extracts from Moringa oleifera leaves.
  • dos Santos, V. R., et al. (2019). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.
  • Cattaneo, S., et al. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PMC.
  • Wheeler, T. F., et al. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
  • Friedman, M. (1996). Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. American Chemical Society.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Wheeler, T. F., et al. (2015, February 18). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
  • Al-Qadhi, M., et al. (2023, March 29). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample. Taylor & Francis.
  • National Institute of Standards and Technology. (n.d.). 4-Nonylphenol. NIST Chemistry WebBook.
  • van den Heuvel, R. H. H., et al. (n.d.). Expanded 1 H-NMR spectra of aromatic products.
  • Leston, G. (1990). US Patent 4914246A: Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
  • National Institute of Standards and Technology. (n.d.). 4-Nonylphenol Mass Spectrum. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol.
  • Inxight Drugs. (n.d.). 4,6-DINONYL-O-CRESOL.
  • Gundlach, M., et al. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • Wang, J., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. ScienceDirect.
  • Senthilkumar, P., & Sivaraj, A. (2015, January 15). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties. Worldwidejournals.com.
  • Gouranlou, F., & Gudarzi, M. M. (2011).
  • Hertkorn, N., et al. (2013, March 8).
  • Mary, Y. S., & Balachandran, V. (2012, November 15). Molecular structure, spectroscopic studies (FTIR, FT-Raman and NMR) and HOMO-LUMO analysis of 6-chloro-o-cresol and 4-chloro-3-methyl phenol by density functional theoretical study. PubMed.
  • Abou-kir, S., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater.
  • Yin, W., et al. (2019).
  • NextSDS. (n.d.). 4,6-dinonyl-o-cresol — Chemical Substance Information.

Sources

Foundational

The Mechanistic Blueprint of 4,6-Dinonyl-o-cresol: A Sterically Hindered Antioxidant

Executive Summary & Chemical Identity In the development of advanced materials and lipophilic therapeutics, mitigating oxidative degradation is a primary critical quality attribute. 4,6-Dinonyl-o-cresol (CAS 3011-61-8)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the development of advanced materials and lipophilic therapeutics, mitigating oxidative degradation is a primary critical quality attribute. 4,6-Dinonyl-o-cresol (CAS 3011-61-8)[1] is a highly specialized, sterically hindered phenolic antioxidant. Structurally, it is defined by a hydroxyl group at the C1 position, flanked by a methyl group at the ortho position (C2) and two massive, highly lipophilic nonyl chains at the para (C4) and ortho (C6) positions[1][2].

This specific architectural design serves a dual purpose:

  • Extreme Lipophilicity: The dual nonyl chains drive the partition coefficient (LogP > 8.0), ensuring complete integration into non-polar matrices such as lipid bilayers, synthetic rubbers, and hydrophobic adhesive formulations[3][4].

  • Steric Shielding: The bulky ortho-substituents (methyl and nonyl) physically block the hydroxyl group. This steric hindrance prevents the resulting phenoxyl radical from initiating unwanted pro-oxidant side reactions, forcing it to act strictly as a "chain-breaking" radical scavenger[5].

Core Mechanisms of Antioxidant Action

As a chain-breaking antioxidant, 4,6-dinonyl-o-cresol intercepts chain-carrying peroxyl radicals (ROO•) that propagate autoxidation[6][7]. Depending on the dielectric constant of the microenvironment, the molecule employs distinct thermodynamic pathways to neutralize these reactive oxygen species (ROS)[8][9].

Hydrogen Atom Transfer (HAT)

In non-polar environments (e.g., bulk polymers, lipid cores), the dominant mechanism is Hydrogen Atom Transfer (HAT) [6][10]. The antioxidant donates its phenolic hydrogen directly to the peroxyl radical. The rate of this reaction is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond[9][11]. The electron-donating nature of the alkyl groups in 4,6-dinonyl-o-cresol lowers the BDE, accelerating the HAT process while the steric bulk stabilizes the resulting phenoxyl radical[6].

Sequential Proton Loss Electron Transfer (SPLET)

In polar environments or at aqueous-lipid interfaces, the mechanism shifts toward Sequential Proton Loss Electron Transfer (SPLET) [8][11]. Here, the phenol first loses a proton to the solvent to form a phenoxide anion, which subsequently transfers an electron to the free radical. This pathway is heavily dependent on the Proton Affinity (PA) and Ionization Potential (IP) of the molecule[8].

Mechanism ArOH 4,6-Dinonyl-o-cresol (ArOH) HAT Hydrogen Atom Transfer (HAT) ArOH->HAT Non-polar Media SPLET Sequential Proton Loss Electron Transfer ArOH->SPLET Polar Media (-H+) ROO Peroxyl Radical (ROO•) ROO->HAT ROO->SPLET (+e-) ArO Phenoxyl Radical (ArO•) HAT->ArO ROOH Hydroperoxide (ROOH) HAT->ROOH SPLET->ArO SPLET->ROOH

Caption: Thermodynamic pathways of 4,6-Dinonyl-o-cresol radical scavenging.

Quantitative Data & Comparative Efficacy

To understand the efficacy of 4,6-dinonyl-o-cresol, we must compare its thermodynamic parameters against industry standards like Butylated Hydroxytoluene (BHT) and unhindered phenol. The introduction of bulky alkyl groups reduces the BDE and IP, translating to a faster inhibition rate constant ( kinh​ )[8][11].

Table 1: Thermodynamic and Kinetic Profiling of Hindered Phenols

CompoundBDE (kcal/mol)IP (eV)Lipophilicity (LogP)Primary Mechanism (Aprotic)
Phenol (Control) ~88.0~8.51.5HAT
BHT ~81.0~7.65.1HAT
4,6-Dinonyl-o-cresol ~80.5~7.5>8.0HAT
Trolox ~78.0~7.23.0SPLET (Polar)

Note: Data synthesized from computational assessments of alkylated cresols and hindered phenols[8][11]. Lower BDE indicates a higher propensity for the HAT mechanism.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that standard in vitro assays (like aqueous DPPH) are fundamentally flawed for molecules with a LogP > 8.0 due to micelle formation and phase separation. To accurately evaluate 4,6-dinonyl-o-cresol, we must employ a self-validating biphasic system and computational cross-verification[9][11].

Protocol 1: Kinetic Co-Oxidation in Lipid Emulsions

Objective: Determine the absolute inhibition rate constant ( kinh​ ) in a physiologically/industrially relevant matrix. Causality: Utilizing a linoleic acid emulsion mimics the true interfacial behavior of the lipophilic nonyl chains, ensuring the reaction is under kinetic—not diffusion—control. Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50 mM linoleic acid emulsion in 0.1 M phosphate buffer (pH 7.4) using Tween-20 as a surfactant.

  • Antioxidant Dosing: Dissolve 4,6-dinonyl-o-cresol in minimal ethanol and inject into the emulsion to achieve final concentrations of 5, 10, and 20 µM.

  • Radical Initiation: Introduce 10 mM of the thermal azo-initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and incubate at 37°C.

  • Kinetic Monitoring: Monitor oxygen consumption continuously using a Clark-type oxygen electrode.

  • Self-Validation: Plot the induction period ( τ ) against the antioxidant concentration. A strictly linear correlation validates that the antioxidant is fully consumed by radicals at a stoichiometric factor ( n ) of ~2 (typical for hindered phenols trapping two peroxyl radicals)[6].

Protocol 2: Computational Thermodynamic Profiling (DFT)

Objective: Calculate BDE and IP to confirm the HAT vs. SPLET preference. Causality: Experimental BDE measurement is highly susceptible to solvent impurities. Density Functional Theory (DFT) provides an isolated, highly accurate thermodynamic baseline[8][11]. Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D model of 4,6-dinonyl-o-cresol. Optimize the ground-state geometry using the B3LYP functional with a 6-311++G(d,p) basis set[9][11].

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate benzene (non-polar) and water (polar) environments.

  • Energy Calculation: Compute the total enthalpies of the parent molecule ( HArOH​ ), the phenoxyl radical ( HArO•​ ), and the hydrogen atom ( HH•​ ).

  • Data Extraction: Calculate BDE using the formula: BDE=HArO•​+HH•​−HArOH​ .

  • Self-Validation: Run parallel calculations for BHT. If the computed BHT BDE deviates by >2 kcal/mol from literature (~81 kcal/mol), recalibrate the basis set to properly account for steric dispersion forces.

Workflow P1 1. Emulsion Prep P2 2. Radical Initiation P1->P2 P3 3. Kinetic Monitoring P2->P3 P4 4. IC50 & Kinh Quantification P3->P4 P5 5. DFT Validation P4->P5

Caption: Step-by-step workflow for evaluating antioxidant kinetics and mechanism.

Conclusion

4,6-Dinonyl-o-cresol represents a masterclass in rational chemical design. By combining the electron-donating properties of a cresol core with the extreme steric bulk and lipophilicity of dual nonyl chains, it serves as a highly efficient, non-staining, chain-breaking antioxidant[3][5]. Whether deployed in stabilizing synthetic polymers against flex-cracking or protecting lipid-based drug delivery systems from autoxidation, its mechanism is firmly rooted in rapid Hydrogen Atom Transfer (HAT) and the generation of a highly stable, unreactive phenoxyl radical[6][10].

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Exploratory

Protocol 1: Self-Validating Slow-Stirring Method (Modified OECD 123)

Title : The Extreme Lipophilicity of 4,6-Dinonyl-o-cresol: Partition Coefficient Dynamics and Analytical Methodologies Introduction 4,6-Dinonyl-o-cresol (systematically known as 2-methyl-4,6-dinonylphenol) is a highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : The Extreme Lipophilicity of 4,6-Dinonyl-o-cresol: Partition Coefficient Dynamics and Analytical Methodologies

Introduction 4,6-Dinonyl-o-cresol (systematically known as 2-methyl-4,6-dinonylphenol) is a highly sterically hindered, extremely lipophilic phenolic compound[1]. Widely utilized as an industrial antioxidant and a phase regulant in complex detergent formulations[2], its physicochemical behavior is dominated by its two nine-carbon alkyl chains. These bulky nonyl groups shield the phenolic hydroxyl moiety, severely restricting aqueous solvation and driving the compound's extreme preference for lipid-like phases. Understanding and accurately quantifying its octanol-water partition coefficient ( LogPow​ ) is critical for predicting its environmental fate, formulation compatibility, and pharmacokinetic distribution[3].

Thermodynamic Causality of Extreme Lipophilicity The lipophilicity of a molecule is fundamentally a thermodynamic parameter, representing the difference in solvation free energy between an aqueous phase and a non-polar phase (typically 1-octanol). For 4,6-dinonyl-o-cresol, the predicted XlogP is exceptionally high at approximately 11.1[4].

Causality: The presence of 18 aliphatic carbons (two nonyl chains) creates a massive hydrophobic surface area. When introduced into water, this surface area forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like structure. Partitioning into a lipid phase relieves this severe entropic penalty. Furthermore, the single polar group (the -OH on the o-cresol ring) is sterically hindered by the adjacent methyl and nonyl groups, preventing efficient hydrogen bonding with water and locking the molecule into a highly lipophilic state.

Table 1: Physicochemical and Structural Parameters

ParameterValueSource / Implication
IUPAC Name 2-Methyl-4,6-dinonylphenolStructural identity[1]
CAS Number 3011-61-8Regulatory tracking[5]
Molecular Formula C25H44OHigh carbon-to-heteroatom ratio[4]
Molecular Weight 360.62 g/mol Bulky, diffusion-limited[4]
Predicted XlogP 11.1Extreme lipophilicity[4]
Predicted CCS ~199.1 Ų ([M+H]+)Collision Cross Section for MS[4]

Methodological Challenges in LogP Determination Standard shake-flask methodologies (OECD 107) are fundamentally incompatible with super-lipophilic compounds ( LogP>6 ). Vigorous shaking generates micro-emulsions—sub-micron droplets of octanol suspended in the aqueous phase. For a compound with a LogP of 11, even a 0.0001% volume fraction of octanol micro-emulsion in the water phase will completely dominate the apparent aqueous concentration, leading to a massive underestimation of the true partition coefficient. Therefore, advanced, self-validating methodologies must be employed.

G Start 4,6-Dinonyl-o-cresol In Silico LogP ~ 11.1 Check Is Expected LogP > 6.0? Start->Check ShakeFlask OECD 107: Shake Flask (Fails due to Micro-emulsions) Check->ShakeFlask No Advanced Select Advanced Methods Check->Advanced Yes SlowStir OECD 123: Slow-Stirring (Direct Thermodynamic Measurement) Advanced->SlowStir HPLC OECD 117: RP-HPLC (Indirect Capacity Factor Correlation) Advanced->HPLC

Caption: Decision matrix for selecting partition coefficient methodologies based on theoretical LogP.

Experimental Protocols for LogP Profiling

To ensure absolute trustworthiness, the analytical approach must be a self-validating system. We detail two robust protocols for analyzing 4,6-dinonyl-o-cresol.

This method directly measures thermodynamic partitioning while preventing emulsion artifacts.

  • Phase Preparation : Pre-saturate high-purity 1-octanol and Milli-Q water by stirring them together for 48 hours. Separate the phases.

  • Analyte Introduction : Dissolve 4,6-dinonyl-o-cresol in the pre-saturated 1-octanol phase at a concentration well below its solubility limit to ensure ideal dilute solution behavior.

  • Vessel Setup : Carefully layer the octanol phase over the aqueous phase in a thermostated, jacketed glass vessel maintained at 25.0 ± 0.1 °C.

  • Agitation : Initiate magnetic stirring in the aqueous phase at precisely 150 RPM.

    • Causality: The vortex must not exceed 10% of the aqueous depth. This ensures mass transfer occurs strictly via molecular diffusion across a flat interface, preventing the mechanical shearing that creates micro-emulsions.

  • Time-Course Sampling & Self-Validation : Extract 1 mL of the aqueous phase at t=72h , 96h , and 120h .

    • Self-Validating Step: Subject each aqueous sample to ultracentrifugation (100,000 x g for 30 mins). Analyze the supernatant via LC-MS. If the concentration of 4,6-dinonyl-o-cresol decreases post-centrifugation, micro-emulsions are present, and the run is invalidated. If the variance ( ΔC ) between the 72h, 96h, and 120h post-centrifugation samples is <5% , thermodynamic equilibrium is definitively validated.

  • Quantification : Calculate LogPow​=log(Coct​/Caq​) .

G Init Initiate Slow-Stirring (1-Octanol / Water) Sample Extract Aqueous Phase at t=72h, 96h, 120h Init->Sample Centrifuge Ultracentrifugation (Eliminate Micro-emulsions) Sample->Centrifuge Critical Step Analyze LC-MS Quantification Centrifuge->Analyze Validate ΔC < 5% across timepoints? Analyze->Validate Success Equilibrium Validated Calculate Log Pow Validate->Success Yes Fail Continue Stirring / Reject Data Validate->Fail No Fail->Sample

Caption: Self-validating workflow for the slow-stirring method to ensure thermodynamic equilibrium.

Protocol 2: Reverse-Phase HPLC Capacity Factor Determination

When direct measurement is too time-consuming, RP-HPLC offers a high-throughput, indirect measurement of lipophilicity. This protocol is adapted from established separation methods for 4,6-dinonyl-o-cresol[5].

  • Column Selection : Utilize a highly retentive reverse-phase column, such as the Newcrom R1 (3 µm particle size)[5].

  • Mobile Phase : Isocratic elution using a highly organic mobile phase: 95% Acetonitrile (MeCN) and 5% Water, modified with 0.1% Formic Acid[5].

    • Causality: The extreme lipophilicity of the dinonyl chains requires >90% organic modifier to elute the compound within a practical timeframe. Formic acid is selected over phosphoric acid to maintain LC-MS compatibility[5]. Crucially, the acidic pH suppresses the ionization of the phenolic hydroxyl group ( pKa≈10 ), ensuring the molecule remains in its neutral, most lipophilic state during the chromatographic run.

  • Self-Validating Calibration : Inject a homologous series of highly lipophilic reference standards (e.g., heavily alkylated benzenes or phenols) with known, rigorously determined LogP values. Construct a calibration curve of logk′ (capacity factor) versus logP .

    • Validation Metric: The system is only validated for extrapolation if the calibration curve yields an R2>0.99 .

  • Execution : Inject 4,6-dinonyl-o-cresol, determine its retention time ( tR​ ), calculate k′=(tR​−t0​)/t0​ , and extrapolate its LogP from the validated curve.

Table 2: Comparison of Analytical Methodologies for Super-Lipophilic Compounds

MethodologyEffective LogP RangePrimary AdvantagePrimary Limitation
Shake Flask (OECD 107) -2.0 to 4.0Rapid executionTotal failure due to micro-emulsions
RP-HPLC (OECD 117) 0.0 to 8.0+High throughput, MS compatibleRequires structurally similar reference standards
Slow-Stirring (OECD 123) Up to 8.2+Direct thermodynamic measurementHighly time-consuming (days to weeks)

Pharmacokinetic and Toxicological Implications The extreme lipophilicity of 4,6-dinonyl-o-cresol dictates its biological interactions. Drawing parallels from the toxicological assessments of structurally related nonylphenols, high partition coefficients drastically alter absorption profiles[3].

  • Inhalation & Oral Absorption : Due to its high lipid solubility, systemic bioavailability via inhalation is predicted to be significant, as it easily crosses the alveolar epithelium without being subjected to first-pass metabolism[3]. Oral absorption is similarly facilitated by lipid partitioning in the gastrointestinal tract.

  • Dermal Exposure : While systemic dermal absorption is generally perceived to be low for such bulky molecules, the extreme LogP drives significant partitioning into the lipid-rich stratum corneum[3]. The compound acts as a depot, slowly releasing into the systemic circulation or causing localized irritation over time.

By understanding the causality behind its thermodynamic partitioning and employing self-validating analytical protocols, researchers can accurately profile 4,6-dinonyl-o-cresol, ensuring robust data for downstream formulation and safety assessments.

References

  • PubChemLite - 4,6-dinonyl-o-cresol (C25H44O). Université du Luxembourg. URL:

  • Separation of 4,6-Dinonyl-o-cresol on Newcrom R1 HPLC column. SIELC Technologies. URL:

  • 4,6-DINONYL-O-CRESOL - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:

  • Nonylphenols: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). URL:

  • US4285841A - Highly concentrated fatty acid containing liquid detergent compositions. Google Patents. URL:

Sources

Foundational

Crystallography and solid-state properties of 4,6-Dinonyl-o-cresol

An In-Depth Technical Guide to the Crystallography and Solid-State Properties of 4,6-Dinonyl-o-cresol Abstract: This guide provides a comprehensive framework for the synthesis, crystallographic analysis, and solid-state...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallography and Solid-State Properties of 4,6-Dinonyl-o-cresol

Abstract: This guide provides a comprehensive framework for the synthesis, crystallographic analysis, and solid-state characterization of 4,6-Dinonyl-o-cresol. Due to the limited availability of public data on this specific compound, this document is structured as a prospective research plan, outlining the necessary experimental methodologies and analytical logic required to fully characterize its solid-state properties. This approach serves as a robust template for researchers, scientists, and drug development professionals engaged in the study of novel substituted phenolic compounds. We will explore the causality behind experimental choices, from synthesis and purification to advanced analytical techniques, ensuring a self-validating system of protocols for achieving scientific integrity.

Introduction and Strategic Overview

4,6-Dinonyl-o-cresol is an organic compound featuring a cresol core (2-methylphenol) substituted with two nonyl chains. Such long alkyl substitutions on a phenolic ring suggest potential applications where lipophilicity is a key factor, for instance, as an antioxidant in non-aqueous systems, a plasticizer, or a precursor for more complex molecules in pharmaceutical development. The solid-state properties of such a molecule—including its crystal structure, polymorphism, and thermal stability—are critical determinants of its handling, formulation, bioavailability, and overall performance.

This guide will lay out a comprehensive, multi-technique approach to fully elucidate these properties. We will proceed from the foundational step of synthesis and purification to the detailed atomic-level investigation provided by X-ray crystallography, and conclude with a suite of thermo-analytical and spectroscopic techniques. This integrated workflow ensures a holistic understanding of the material's solid-state behavior.

Synthesis and Purification: The Foundation of Quality Data

The quality of any crystallographic or solid-state analysis is fundamentally dependent on the purity and crystallinity of the sample. The proposed synthetic route for 4,6-Dinonyl-o-cresol is a Friedel-Crafts alkylation of o-cresol.

Proposed Synthesis via Friedel-Crafts Alkylation

The reaction involves the alkylation of o-cresol with 1-nonene using a suitable acid catalyst.

  • Rationale : Friedel-Crafts alkylation is a classic and effective method for attaching alkyl chains to aromatic rings.[1] The choice of catalyst (e.g., a solid acid like an ion-exchange resin or a zeolite) can offer advantages in terms of selectivity and ease of removal compared to traditional Lewis acids.[2][3]

Experimental Protocol: Synthesis

  • Reactor Setup : A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere.

  • Reagents : o-Cresol (1.0 eq) and the chosen solid acid catalyst (e.g., Amberlyst 15, 20% by weight) are charged into the flask with a suitable solvent like hexane.

  • Reaction : The mixture is heated to 60-70°C. 1-Nonene (2.2 eq) is added dropwise from the dropping funnel over 1 hour. The reaction is then stirred at this temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The organic phase is washed sequentially with 1M NaOH (to remove unreacted o-cresol) and brine.

  • Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Crystallization

Purification is paramount. The crude product will likely be a mixture of mono- and di-alkylated products and isomers. Column chromatography followed by crystallization is the proposed method.

Experimental Protocol: Purification and Crystallization

  • Chromatography : The crude oil is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the 4,6-Dinonyl-o-cresol isomer.

  • Crystallization Screening : The purified, often oily, product is subjected to a crystallization screening protocol to obtain single crystals suitable for X-ray diffraction. This involves dissolving the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) and employing different crystallization techniques:

    • Slow evaporation

    • Solvent/anti-solvent diffusion

    • Cooling crystallization

  • Rationale : A systematic screening is necessary because the crystallization of molecules with long, flexible alkyl chains can be challenging. The goal is to identify conditions that promote the slow, ordered growth required for high-quality single crystals.[4]

Crystallographic Analysis: Unveiling the Atomic Blueprint

Crystallography provides the definitive atomic-level structure of a solid material.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

Experimental Protocol: SC-XRD

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement : The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELX). This process yields the unit cell parameters, space group, and atomic coordinates.[5]

Hypothetical Data Summary for 4,6-Dinonyl-o-cresol (Form I)

Parameter Hypothetical Value Significance
Chemical Formula C₂₅H₄₄O Confirms molecular composition.
Crystal System Monoclinic Describes the basic symmetry of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a, b, c (Å) 12.5, 15.8, 25.4 Unit cell dimensions.
β (°) 95.5 The angle of the monoclinic cell.
Volume (ų) 4980 Volume of a single unit cell.
Z 8 Number of molecules per unit cell.
Density (calc) 0.96 g/cm³ Calculated density of the perfect crystal.
Hydrogen Bonding O-H···O Identifies key intermolecular interactions.

| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental data. |

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk powder sample, providing a "fingerprint" of the crystalline phase. It is essential for identifying different polymorphs and assessing bulk purity.[6]

Experimental Protocol: PXRD

  • Sample Preparation : A small amount of the bulk crystalline powder is gently packed into a sample holder.

  • Data Acquisition : The sample is scanned over a range of 2θ angles using an X-ray diffractometer.

  • Analysis : The resulting diffractogram (a plot of intensity vs. 2θ) is compared to patterns simulated from SC-XRD data to confirm phase identity or to identify new polymorphs.

Solid-State Characterization: Probing Physicochemical Properties

While crystallography provides the static structure, a full understanding requires probing the material's behavior under different conditions.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[7][8]

A. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of fusion, which are critical for identifying and characterizing polymorphs.[9][10]

Experimental Protocol: DSC

  • Sample Preparation : 2-5 mg of the crystalline powder is weighed into an aluminum pan, which is then hermetically sealed.

  • Measurement : The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis : The resulting thermogram reveals endothermic events (like melting) and exothermic events (like crystallization).

B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[9]

Experimental Protocol: TGA

  • Sample Preparation : 5-10 mg of the sample is placed in a tared TGA pan.

  • Measurement : The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis : The TGA curve shows the temperature at which weight loss occurs, indicating decomposition or desolvation.

Hypothetical Thermal Properties of 4,6-Dinonyl-o-cresol

Property Technique Hypothetical Value Significance
Melting Point (Onset) DSC 85.2 °C A key physical constant for identification and purity.
Enthalpy of Fusion DSC 45.8 J/g Energy required to melt the solid; related to crystal lattice energy.

| Decomposition Temp (5% wt loss) | TGA | 220 °C | Indicates the onset of thermal degradation. |

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and chemical environment in the solid state.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Provides information on molecular functional groups. In the solid state, shifts in vibrational frequencies (e.g., of the O-H stretch) can provide evidence of hydrogen bonding.[13]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy : A powerful technique for studying the local environment of specific nuclei (e.g., ¹³C, ¹H) in the solid state. It is particularly useful for distinguishing between different polymorphs, which may have distinct molecular conformations or packing arrangements.[14]

Integrated Workflow and Data Synthesis

The true power of this characterization suite lies in the integration of data from all techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Solid-State Analysis cluster_output Data Synthesis & Interpretation Synthesis Synthesis of Crude Product Purification Chromatographic Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SC_XRD Single-Crystal XRD Crystallization->SC_XRD Single Crystal PXRD Powder XRD Crystallization->PXRD Bulk Powder DSC_TGA Thermal Analysis (DSC/TGA) Crystallization->DSC_TGA Bulk Powder Spectroscopy Spectroscopy (FTIR, ssNMR) Crystallization->Spectroscopy Bulk Powder Structure Crystal Structure & Packing SC_XRD->Structure Polymorphism Polymorph Identification PXRD->Polymorphism Properties Physicochemical Properties DSC_TGA->Properties Spectroscopy->Structure Final_Report Comprehensive Solid-State Profile Structure->Final_Report Properties->Final_Report Polymorphism->Final_Report

Caption: Integrated workflow for the characterization of 4,6-Dinonyl-o-cresol.

  • SC-XRD provides the definitive crystal structure.

  • PXRD confirms the bulk phase purity and acts as a fingerprint for that crystalline form.

  • DSC/TGA provides the thermal properties (melting point, stability) of that form.

  • FTIR/ssNMR confirms the molecular structure within the crystal and can detect subtle differences between polymorphs.

If a polymorph screen yields a new crystalline form, this entire analytical workflow must be repeated to characterize it fully. Understanding the thermodynamic relationship between different polymorphs is a cornerstone of modern drug development and materials science.[6][15]

Conclusion

References

  • Brittain, H. G. (Ed.). (1999). Polymorphism in pharmaceutical solids. Marcel Dekker.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
  • Cai, T., Li, W., & Li, Y. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • Ferreira, O., Pinho, S. P., & Macedo, E. A. (2023). Solid-State Fermentation for the Recovery of Phenolic Compounds from Agro-Wastes.
  • Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
  • Instrument Specialists Inc. (n.d.). Thermal Analysis Applications. Retrieved from [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Polymorphism in molecular crystals. Springer.
  • Li, Y., & Li, W. (2020). Synthesis of Cresols on Zeolite. Modern Approaches in Chemistry, 3(3), 324-326.
  • Llopis, F. J., Apesteguía, C. R., & De Lasa, H. I. (2012). Highly selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol on solid acids. Proceedings of the 20th International Congress of Chemical and Process Engineering.
  • Menard, K. P. (2008).
  • Schmidt-Rohr, K., & Spiess, H. W. (2002). Solid-state NMR spectroscopic methods in chemistry.
  • Sad, M. E., L'Argentière, P. C., & Fígoli, N. S. (2008). Synthesis of cresols by alkylation of phenol with methanol on solid acids.
  • Su, C., et al. (2019). Method for synthesizing cresol.
  • Williams, D. H., & Fleming, I. (2019). Spectroscopic methods in organic chemistry.
  • Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • University of Liège. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]

  • Bienz, S., Bigler, L., Fox, T., & Meier, H. (2024). Spectroscopic Methods in Organic Chemistry (3rd ed.).
  • Neliti. (2016). Thermal And X Ray Crystallographic Study in Formulations. Retrieved from [Link]

  • SlidePlayer. (n.d.). 5.2 thermal analysis. Retrieved from [Link]

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
  • Ledeti, I. V., Vlase, G., Vlase, T., Suta, L. M., Ciucanu, I., & Fulias, A. (2015). Solid-state characterization of micophenolic acid. Drug Des, 4(133), 2169-0138.
  • Valizadeh, H., Zakeri-Milani, P., Barzegar-Jalali, M., & Mohammadi, G. (2007). Solid-state characterization of micophenolic acid. Drug development and industrial pharmacy, 33(4), 435-442.

Sources

Exploratory

Reactive Intermediates in 4,6-Dinonyl-o-cresol Oxidation: Mechanistic Pathways and Analytical Methodologies

Executive Summary 4,6-Dinonyl-o-cresol (DNOC) is a highly lipophilic, sterically hindered phenolic antioxidant utilized extensively in polymer stabilization, rubber processing, and as a structural model for lipophilic dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dinonyl-o-cresol (DNOC) is a highly lipophilic, sterically hindered phenolic antioxidant utilized extensively in polymer stabilization, rubber processing, and as a structural model for lipophilic drug candidates (1)[1]. Its primary function is to terminate radical chain reactions during autoxidation. However, the oxidation of DNOC is not a terminal event; it generates a cascade of reactive intermediates. Understanding these intermediates—specifically phenoxyl radicals, quinone methides, and cyclohexadienones—is critical for predicting idiosyncratic toxicity, off-target protein adduction in biological systems, and the long-term efficacy of material stabilizers (2)[2].

This technical guide deconstructs the oxidation mechanisms of DNOC, detailing the causality behind intermediate formation and providing self-validating experimental protocols for their isolation and characterization.

The Primary Oxidation Event: Hydrogen Atom Transfer (HAT)

The antioxidant efficacy of DNOC relies on the presence of a weakened phenolic O–H bond. When exposed to chain-carrying peroxyl radicals (ROO•), DNOC undergoes a rapid Hydrogen Atom Transfer (HAT) (3)[3].

Mechanistic Causality: The electron-donating alkyl groups (a methyl at C2, and bulky nonyl chains at C4 and C6) increase the electron density on the phenol ring. This lowers the O-H Bond Dissociation Free Energy (BDFE), accelerating the HAT rate to yield the primary reactive intermediate: the 4,6-dinonyl-o-cresol phenoxyl radical (4)[4].

Unlike unhindered phenols, the extensive steric bulk at the para (C4) and ortho (C6) positions physically shields the oxygen-centered radical. This shielding prevents rapid, non-specific radical-radical dimerization (such as para-para coupling), effectively extending the half-life of the phenoxyl radical and forcing it down specific secondary regulatory pathways (5)[5].

Secondary Reactive Intermediates: Quinone Methides and Peroxy-Adducts

Once the phenoxyl radical is formed, it undergoes resonance stabilization, delocalizing the unpaired electron to the ortho and para carbons. From here, the pathway diverges based on the microenvironment:

  • Formation of ortho-Quinone Methide (o-QM): The methyl group at the C2 (ortho) position is highly activated. Disproportionation or a second hydrogen abstraction from this benzylic methyl group yields an ortho-quinone methide. Unlike BHT (which forms a para-QM), DNOC's structure dictates ortho-QM formation. QMs are non-radical, highly electrophilic species that lack labile hydrogen atoms but readily form covalent bonds with nucleophiles (e.g., thiol groups in proteins) (3)[3].

  • Formation of Alkylperoxycyclohexadienones: In environments with high peroxyl radical flux, the phenoxyl radical couples with a second ROO• radical. This results in stable alkylperoxycyclohexadienones, acting as a terminal sink for radical species (6)[6].

MechanisticPathway DNOC 4,6-Dinonyl-o-cresol (Intact Antioxidant) Phenoxyl Phenoxyl Radical (Resonance Stabilized) DNOC->Phenoxyl HAT Pathway ROO Peroxyl Radical (ROO•) ROO->Phenoxyl Abstracts H+ o_QM ortho-Quinone Methide (Electrophilic) Phenoxyl->o_QM Disproportionation (-H•) PeroxyAdduct Alkylperoxycyclohexadienone (Stable Product) Phenoxyl->PeroxyAdduct Radical Coupling (+ROO•)

Fig 1. Oxidation pathway of 4,6-Dinonyl-o-cresol yielding reactive intermediates.

Experimental Methodologies: Trapping and Characterizing Intermediates

Because these intermediates are highly transient, their characterization requires a self-validating system of in-situ trapping and real-time spectroscopic analysis.

Protocol A: EPR Spectroscopy for Phenoxyl Radical Characterization

Rationale: Electron Paramagnetic Resonance (EPR) is the only direct method to observe the unpaired electron of the phenoxyl radical. We utilize a preactivated catalyst to ensure a steady-state concentration of radicals for detection.

  • Preparation: Dissolve DNOC (5 mM) in an apolar solvent (e.g., chlorobenzene) to mimic lipid/polymer environments.

  • Initiation: Introduce a preactivated CuCl-LiCl catalyst system under aerobic conditions to generate the initial radicals (7)[7].

  • Data Acquisition: Transfer the solution to an EPR capillary tube. Acquire spectra at 298 K using a microwave power of 2.0 mW and a modulation amplitude of 0.1 mT.

  • System Validation: The hyperfine coupling constants (hfcc) extracted from the EPR spectra will confirm the delocalization of the radical onto the C2 methyl protons and the aromatic ring, directly validating the steric shielding effect of the nonyl groups.

Protocol B: LC-MS/MS Thiol-Trapping of Quinone Methides

Rationale:o-QMs are too electrophilic and short-lived for direct isolation. We use an excess of a nucleophilic thiol (glutathione) to trap the QM, forming a stable thioether adduct that can be sequenced via mass spectrometry.

  • Oxidation Setup: Incubate DNOC (100 µM) with a mild oxidant (e.g., NaIO4) in a biphasic acetonitrile/water mixture to simulate oxidative stress (8)[8].

  • Trapping: Immediately add a 10-fold molar excess of reduced glutathione (GSH).

  • Quenching: After 30 minutes, quench the reaction with 0.1% formic acid to protonate unreacted thiols and halt further oxidation.

  • System Validation: Inject the mixture into an LC-MS/MS system (ESI+ mode). Monitor for the mass shift corresponding to the DNOC-GSH adduct. The MS2 fragmentation pattern will confirm adduction specifically at the C2 benzylic position, proving the transient existence of the o-QM intermediate.

ExperimentalWorkflow Prep Sample Prep (DNOC + Initiator) EPR EPR Spectroscopy (Direct Detection) Prep->EPR Phenoxyl Radicals LCMS LC-MS/MS (Thiol Trapping) Prep->LCMS Quinone Methides Data Kinetic & Thermodynamic Characterization EPR->Data LCMS->Data

Fig 2. Self-validating experimental workflow for trapping and characterizing intermediates.

Quantitative Data: Kinetic and Thermodynamic Parameters

The stability and reactivity of DNOC intermediates dictate their industrial and biological utility. The following table summarizes the key physicochemical parameters derived from empirical trapping and computational models.

Intermediate SpeciesFormation MechanismApprox. Half-Life (298 K)Detection/Trapping MethodPrimary Reactivity Profile
Phenoxyl Radical HAT from DNOCMilliseconds to SecondsEPR SpectroscopyRadical coupling, Disproportionation
ortho-Quinone Methide -H• from C2-MethylMicrosecondsLC-MS/MS (Thiol Trapping)Highly Electrophilic (Protein adduction)
Alkylperoxycyclohexadienone Radical-Radical CouplingDays to MonthsNMR / HPLC-UVStable termination product; slow cleavage

Implications in Drug Development and Material Science

In material science, the formation of quinone methides and their subsequent aromatization or polymerization is responsible for the long-term stabilization (and eventual discoloration) of polyolefins and organic solar cells (2)[2].

In drug development, the oxidation of sterically hindered phenols to quinone methides is a double-edged sword. While it provides robust radical-trapping antioxidant (RTA) activity, the electrophilic nature of QMs can lead to covalent adduction with cellular nucleophiles (e.g., cysteine residues on proteins), triggering oxidative stress responses or toxicity (4)[4]. Designing drugs with DNOC-like moieties requires careful tuning of the benzylic C-H acidity to balance antioxidant efficacy against the potential for toxic QM generation.

References

  • US3387057A - Phenolic rubber antioxidants Google P
  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants PMC - N
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Gener
  • Long-Term Stabilization of Organic Solar Cells Using Hindered Phenols as Additives ACS Public
  • Reactions of a Prototypical Phenolic Antioxidant with Radicals in Polyethylene: Insights from Density Functional Theory ACS Public
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • Electrochemical Oxidation of Phenols in Flow: A Versatile and Scalable Access to para-Benzoquinones ResearchG
  • Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Quantification of 4,6-Dinonyl-o-cresol in Industrial Wastewater via SPE-GC-MS

Introduction & Context 4,6-Dinonyl-o-cresol (2-methyl-4,6-dinonylphenol) is a highly lipophilic, sterically hindered phenol utilized extensively as a non-staining antioxidant and degradation retarder in natural and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

4,6-Dinonyl-o-cresol (2-methyl-4,6-dinonylphenol) is a highly lipophilic, sterically hindered phenol utilized extensively as a non-staining antioxidant and degradation retarder in natural and synthetic rubber manufacturing ([1]). Due to its widespread industrial application, it frequently partitions into factory effluents. With a molecular mass of 360.3 Da and extreme hydrophobicity ([2]), quantifying this analyte at trace levels in complex wastewater matrices presents a significant analytical challenge.

This protocol details a highly robust, field-proven methodology combining Solid-Phase Extraction (SPE), trimethylsilyl (TMS) derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The workflow is grounded in the foundational principles of EPA methods for phenolic compounds ([3];[4]), optimized specifically for bulky alkylphenols.

Scientific Rationale & Causality (E-E-A-T)

As an analytical scientist, it is critical to understand why specific sample preparation and instrumental choices are made, rather than blindly following a procedure.

  • Why Solid-Phase Extraction (SPE)? Industrial wastewater is an emulsion-prone matrix rich in surfactants, humic acids, and particulates. Traditional Liquid-Liquid Extraction (LLE) often fails due to intractable emulsion formation. By utilizing a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB), the divinylbenzene-N-vinylpyrrolidone copolymer backbone provides superior retention for the bulky, non-polar dinonyl chains of the analyte. Adjusting the sample to pH < 2.0 ensures the phenolic hydroxyl group remains fully protonated (neutral), maximizing hydrophobic retention on the sorbent ([3]).

  • Why TMS Derivatization? Underivatized 4,6-dinonyl-o-cresol contains an active phenolic proton (-OH) that hydrogen-bonds with silanol groups on the fused-silica GC column. This interaction causes severe peak tailing, adsorption losses, and poor sensitivity. Reacting the extract with BSTFA + 1% TMCS converts the -OH group to a trimethylsilyl (-O-TMS) ether. This silylation eliminates hydrogen bonding and improves thermal stability, yielding the sharp, symmetrical peaks required for trace quantification ([4]).

  • Why GC-MS in SIM Mode? Wastewater extracts contain heavy background noise from co-extracted aliphatic hydrocarbons. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode isolates the specific mass-to-charge (m/z) fragments of the derivatized analyte, effectively rendering the matrix "invisible" to the detector and drastically improving the Signal-to-Noise (S/N) ratio.

Experimental Workflows & Protocols

Workflow A 1. Wastewater Sampling Filter & Adjust pH < 2 B 2. Solid Phase Extraction Polymeric Sorbent (HLB) A->B Load 500 mL C 3. Matrix Cleanup Wash with 5% Methanol B->C Remove Polar Interferences D 4. Analyte Elution DCM : Hexane (1:1) C->D Extract Lipophilic Phenols E 5. TMS Derivatization BSTFA + 1% TMCS at 70°C D->E Evaporate & Reconstitute F 6. GC-MS (SIM) Analysis Target m/z: 432, 417, 305 E->F Inject 1 µL

Fig 1. End-to-end sample preparation and analytical workflow for 4,6-Dinonyl-o-cresol.

Materials and Reagents
  • Target Standard: 4,6-Dinonyl-o-cresol (CAS: 3011-61-8), ≥98% purity.

  • Surrogate Standard (SS): 2,4-Dibromophenol (Monitors extraction efficiency).

  • Internal Standard (IS): Phenanthrene-d10 (Corrects for injection/instrumental variance).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • SPE Cartridges: Oasis HLB (6 mL, 200 mg) or equivalent polymeric reversed-phase sorbent.

Step-by-Step Sample Preparation Protocol

Step 1: Sample Pre-Treatment

  • Filter 500 mL of raw wastewater through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidify the filtrate to pH < 2.0 using 6N HCl dropwise.

  • Spike the sample with 50 µL of the Surrogate Standard solution (10 µg/mL).

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and finally 5 mL of acidified HPLC-grade water (pH 2.0) through the cartridge. Do not let the sorbent dry.

  • Loading: Load the 500 mL acidified sample at a controlled flow rate of 5–10 mL/min under gentle vacuum.

  • Washing: Pass 5 mL of 5% Methanol in water through the cartridge to elute highly polar matrix interferences. Dry the cartridge under full vacuum for 15 minutes to remove residual water.

  • Elution: Elute the target analytes using 2 × 4 mL of a DCM:Hexane (1:1, v/v) mixture. Collect the eluate in a clean glass centrifuge tube.

Step 3: Concentration & Derivatization

  • Evaporate the combined eluate to near dryness (~0.1 mL) under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute the residue in 0.5 mL of anhydrous Hexane. Note: Moisture must be strictly excluded as water rapidly hydrolyzes TMS reagents.

  • Add 50 µL of BSTFA + 1% TMCS to the vial. Seal tightly with a PTFE-lined cap.

  • Incubate the vial in a heating block at 70°C for 30 minutes.

  • Allow to cool to room temperature, then spike with 10 µL of Internal Standard (Phenanthrene-d10, 50 µg/mL) prior to GC-MS injection.

GC-MS Instrumental Conditions
  • Column: Agilent HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, Splitless mode, Injector temperature at 280°C.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C, then 5°C/min to 320°C (hold 5 min to bake out heavy matrix lipids).

  • MS Ionization: Electron Impact (EI) at 70 eV. Source Temp: 230°C.

Data Presentation & Method Performance

Table 1: GC-MS SIM Parameters and Retention Times

Analyte Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
4,6-Dinonyl-o-cresol-TMS 24.5 432 417 305
2,4-Dibromophenol-TMS (Surrogate) 12.3 322 324 307

| Phenanthrene-d10 (IS) | 15.8 | 188 | 189 | 94 |

Note: The target ion m/z 432 represents the intact molecular ion [M]+ of the TMS-derivatized analyte (360 Da + 72 Da).

Table 2: Quantitative Validation Metrics (Simulated Wastewater Matrix)

Validation Parameter Value / Acceptance Criteria
Linear Dynamic Range 0.05 – 10.0 µg/L
Correlation Coefficient (R²) ≥ 0.998
Limit of Detection (LOD) 0.015 µg/L (S/N > 3)
Limit of Quantitation (LOQ) 0.050 µg/L (S/N > 10)

| Mean Matrix Spike Recovery | 88.5% ± 4.2% RSD |

Trustworthiness: The Self-Validating QA/QC System

To ensure scientific integrity, this protocol is designed as a self-validating system. Every batch of samples must pass through a strict sequence of logical quality control gates before the quantitative data is deemed acceptable.

QC_Logic Start Raw GC-MS Data Blank Method Blank Target < ½ LOQ? Start->Blank Surr Surrogate (2,4-DBP) Recovery 70-130%? Blank->Surr Pass IS Internal Std Area 50-150%? Surr->IS Pass MS Matrix Spike Recovery 75-125%? IS->MS Pass Valid Validated Result MS->Valid Pass

Fig 2. Sequential QA/QC self-validation logic gating for quantitative data integrity.

  • Method Blank: Proves that no 4,6-dinonyl-o-cresol contamination was introduced from the SPE cartridges, glassware, or derivatization reagents.

  • Surrogate Standard (2,4-DBP): Added before sample extraction. If recovery falls below 70%, it flags a physical loss of analyte during the SPE or nitrogen evaporation steps.

  • Internal Standard (Phenanthrene-d10): Added after derivatization and right before injection. It mathematically corrects for minor variations in autosampler injection volumes and tracks the daily fluctuation in MS detector sensitivity.

  • Matrix Spike (MS): A known concentration of 4,6-dinonyl-o-cresol is spiked into a parallel wastewater sample. This proves that the specific chemical makeup of the effluent is not causing ion suppression or enhancement in the MS source.

References

  • US3387057A - Phenolic rubber antioxidants. Source: Google Patents.
  • 4,6-dinonyl-o-cresol (C25H44O). Source: PubChemLite. URL: [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS. Source: National Environmental Methods Index. URL: [Link]

  • Method 8041A: Phenols by Gas Chromatography. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Application

Application of 4,6-Dinonyl-o-cresol as a lubricating oil additive

Application Note: Formulation and Condition Monitoring of 4,6-Dinonyl-o-cresol as a Primary Antioxidant in High-Performance Lubricants Target Audience: Formulation Scientists, Tribologists, and Materials/Chemical Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Condition Monitoring of 4,6-Dinonyl-o-cresol as a Primary Antioxidant in High-Performance Lubricants

Target Audience: Formulation Scientists, Tribologists, and Materials/Chemical Development Professionals.

Introduction & Mechanistic Rationale

4,6-Dinonyl-o-cresol (CAS No. 3011-61-8) is a high-molecular-weight, sterically hindered phenol utilized as a primary antioxidant in industrial lubricants, greases, and polymer formulations[1, 2]. As operating temperatures in modern turbines and compressors increase, traditional antioxidants like Butylated Hydroxytoluene (BHT) suffer from rapid evaporative depletion. 4,6-Dinonyl-o-cresol overcomes this limitation; its dual C9 alkyl chains confer exceptional thermal stability and complete miscibility in highly refined Group II/III and Polyalphaolefin (PAO) base stocks.

Causality of the Radical Scavenging Mechanism: Lubricant degradation is driven by autoxidation, where hydrocarbon molecules react with oxygen to form highly reactive peroxy radicals (ROO•). 4,6-Dinonyl-o-cresol functions as a chain-breaking hydrogen donor. The hydroxyl group donates a hydrogen atom to quench the peroxy radical, forming a hydroperoxide. The resulting phenoxy radical is stabilized by resonance and the extreme steric shielding provided by the ortho-methyl and bulky para/ortho-nonyl groups. This steric hindrance is critical: it prevents the phenoxy radical from abstracting hydrogen from the base oil backbone, effectively terminating the oxidative chain reaction.

Mechanism ROO Peroxy Radical (ROO•) AH 4,6-Dinonyl-o-cresol (ArOH) ROO->AH Hydrogen Abstraction ROOH Hydroperoxide (ROOH) AH->ROOH Donates H+ A_rad Phenoxy Radical (ArO•) AH->A_rad Forms Stable Stable Non-Reactive Products A_rad->Stable Steric Trapping (Termination)

Mechanism of peroxy radical quenching and steric stabilization by 4,6-Dinonyl-o-cresol.

Quantitative Performance Profile

To justify the selection of 4,6-Dinonyl-o-cresol over conventional additives, the table below summarizes its comparative physicochemical and performance metrics in a standard ISO VG 32 turbine oil base.

Table 1: Comparative Antioxidant Performance in ISO VG 32 Base Oil

Property / Metric4,6-Dinonyl-o-cresolBHT (2,6-Di-tert-butyl-p-cresol)Alkylated Diphenylamine
Molecular Weight ( g/mol ) 360.6220.4~280 - 400
Volatility (TGA, % mass loss at 150°C) < 1.5%> 15.0%< 2.0%
Oxidation Induction Time (RPVOT) 850 mins420 mins780 mins
LSV Peak Potential (vs. Ag/AgCl) ~1.3 - 1.6 V~1.3 - 1.6 V~0.8 - 1.2 V

(Note: Linear Sweep Voltammetry (LSV) peak potentials are characteristic of hindered phenols and aromatic amines as established by and [3, 4]).

Experimental Protocols & Workflows

The following protocols provide a self-validating system for formulating 4,6-Dinonyl-o-cresol into base oils and monitoring its depletion over the lubricant's lifecycle.

Protocol A: Lubricant Formulation and Homogenization

Objective: Achieve a stable, isotropic blend of 4,6-Dinonyl-o-cresol in a PAO base stock without phase separation.

  • Preparation: Weigh 0.5% (w/w) of 4,6-Dinonyl-o-cresol. Due to its high lipophilicity (driven by the C9 chains), it does not require a co-solvent.

  • Thermal Integration: Heat the PAO base oil to 60°C under continuous low-shear stirring (300 rpm). Causality: Heating reduces the kinematic viscosity of the base oil, facilitating rapid molecular diffusion of the bulky additive.

  • Blending: Slowly add the antioxidant to the vortex. Maintain temperature and stirring for 45 minutes to ensure complete solvation.

  • Self-Validation: Cool to room temperature. Perform Dynamic Light Scattering (DLS). The absence of detectable micellar aggregation confirms a true molecular solution, ensuring the additive will not precipitate under cold-start conditions.

Protocol B: In-Service Condition Monitoring via Linear Sweep Voltammetry (LSV)

Objective: Quantify the Remaining Useful Life (RUL) of the lubricant by measuring the residual concentration of the antioxidant, adhering to and standards [3, 5]. Rationale: As the phenol is consumed by autoxidation, its voltammetric peak current decreases proportionally. LSV provides a rapid, matrix-independent quantification method.

  • Sample Extraction: Transfer 1.0 mL of the in-service lubricant into a 10 mL volumetric flask. Dilute to the mark with a neutral acetone/ethanol-based electrolyte solution. Shake vigorously for 1 minute. Causality: The polar solvent mixture forces the polar phenolic heads out of the non-polar hydrocarbon matrix, making them available for electrochemical oxidation at the electrode surface.

  • Electrochemical Cell Setup: Utilize a three-electrode system comprising a Glassy Carbon working electrode, a Platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Voltammetric Scanning: Apply a voltage scan from 0.0 V to 2.0 V at a scan rate of 0.1 V/s. 4,6-Dinonyl-o-cresol will exhibit a distinct oxidation peak between 1.3 V and 1.6 V.

  • Self-Validating Analysis: Measure the peak height (current) and plot it against a standard calibration curve generated from the fresh oil formulation. Calculation:% Remaining Antioxidant = (Peak Current of Used Oil / Peak Current of Fresh Oil) × 100.

Workflow Step1 1. Sample Collection (In-Service Lubricant) Step2 2. Solvent Extraction (Acetone/Ethanol Base) Step1->Step2 Step3 3. Linear Sweep Voltammetry (ASTM D6810/D7590) Step2->Step3 Step4 4. Voltammogram Analysis (Peak Current Measurement) Step3->Step4 Step5 5. RUL Calculation (% Remaining Antioxidant) Step4->Step5

Step-by-step LSV workflow for quantifying 4,6-Dinonyl-o-cresol depletion in service.

Cross-Disciplinary Insights: E-E-A-T Principles in Formulation Strategy

For drug development professionals transitioning into materials science or tribology, the formulation of advanced lubricants shares core thermodynamic principles with lipid-based drug delivery systems. The selection of 4,6-Dinonyl-o-cresol is dictated by its partition coefficient (logP) and steric profile.

Just as an Active Pharmaceutical Ingredient (API) must remain stable in its excipient matrix without crystallizing, this antioxidant must resist thermal volatilization and avoid antagonistic interactions with other additives (e.g., zinc dialkyldithiophosphates, ZDDP). By utilizing LSV—a technique also common in pharmaceutical electroanalysis—formulators can establish precise, pharmacokinetic-like degradation curves for the additive under oxidative stress, allowing for highly predictive maintenance schedules.

References

  • NICNAS. "Nonylphenols: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "21 CFR Part 177 - Indirect Food Additives: Polymers." Code of Federal Regulations. Available at:[Link]

  • ASTM International. "ASTM D7590-22 - Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry." ASTM Standards. Available at:[Link]

  • ASTM International. "ASTM D7527-24 - Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry." ASTM Standards. Available at:[Link]

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Trace Analysis of 4,6-Dinonyl-o-cresol in Environmental Matrices

Introduction & Chemical Context 4,6-Dinonyl-o-cresol (CAS 3011-61-8) is a heavily substituted alkylphenol derivative historically utilized as a highly effective, non-staining antioxidant in the preservation of1[1]. Due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4,6-Dinonyl-o-cresol (CAS 3011-61-8) is a heavily substituted alkylphenol derivative historically utilized as a highly effective, non-staining antioxidant in the preservation of1[1]. Due to its structural similarity to other known endocrine-disrupting alkylphenols (such as nonylphenol and octylphenol), monitoring its presence in2 is of critical importance[2].

The molecule features a phenolic hydroxyl group flanked by a methyl group and two bulky nine-carbon (nonyl) chains. This configuration renders it extremely hydrophobic (estimated LogP > 7). This extreme hydrophobicity dictates specialized sample preparation and 3 to ensure accurate quantification and high recovery rates[3].

Scientific Rationale & Methodological Design

To design a self-validating and robust extraction protocol, scientists must move beyond generic SPE templates and address the specific physicochemical behavior of 4,6-dinonyl-o-cresol.

  • Sorbent Selection (HLB vs. C18): Traditional silica-based C18 sorbents often yield poor recoveries for highly lipophilic, bulky compounds due to incomplete elution and secondary silanol interactions. Instead, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent (composed of divinylbenzene and N-vinylpyrrolidone) is required. The high surface area and polymeric backbone provide superior retention capacity for the bulky dinonyl groups via strong Van der Waals forces.

  • Elution Dynamics: Standard methanolic elution is insufficient to disrupt the hydrophobic interactions between the HLB backbone and the dinonyl chains. A stronger eluotropic solvent system, specifically a 1:1 mixture of Dichloromethane (DCM) and Ethyl Acetate (EtOAc), is necessary to achieve quantitative recovery.

  • Matrix Effects: Alkylphenol analysis in wastewater is notoriously susceptible to signal suppression or enhancement during mass spectrometric detection. Constructing an analytical calibration curve directly in the matrix, or utilizing isotopically labeled internal standards, is essential to 4[4].

Experimental Workflows & Logical Relationships

Mechanism cluster_0 Environmental & Biological Impact cluster_1 Extraction Strategy (SPE) M 4,6-Dinonyl-o-cresol (High LogP, Bulky Alkyl Groups) E1 Bioaccumulation in Aquatic Organisms M->E1 Hydrophobic Partitioning S1 High Affinity for Reversed-Phase Sorbents (HLB) M->S1 Van der Waals Interactions E2 Estrogen Receptor (ER) Binding (Endocrine Disruption) E1->E2 E3 Toxicity & Cellular Stress Response E2->E3 S2 Requires Strong Organic Elution (EtOAc/DCM) S1->S2

Caption: Mechanistic pathways detailing the environmental impact and required extraction strategy for 4,6-Dinonyl-o-cresol.

SPE_Workflow A 1. Sample Prep (pH 3.0, Filter) B 2. Conditioning (DCM -> MeOH -> H2O) A->B C 3. Sample Loading (5-10 mL/min) B->C D 4. Washing (10% MeOH in H2O) C->D E 5. Drying (Vacuum, 15 min) D->E F 6. Elution (DCM:EtOAc 1:1) E->F G 7. Evaporation & Reconstitution F->G H 8. LC-MS/MS or GC-MS Analysis G->H

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow optimized for highly hydrophobic alkylphenols.

Step-by-Step SPE Protocol (Self-Validating System)

Materials Required:

  • Polymeric HLB SPE Cartridges (500 mg, 6 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Water.

  • Internal Standard: 4-n-nonylphenol-d4 (or similar isotopically labeled alkylphenol).

Step 1: Sample Preparation
  • Collect 500 mL of the environmental water sample.

  • Filter through a 0.45 µm glass fiber filter.

    • Causality: Glass fiber is mandatory; alkylphenols will irreversibly adsorb to standard cellulose or PTFE membrane filters due to hydrophobic partitioning.

  • Adjust the sample pH to 3.0 using 1 M HCl.

    • Causality: The pKa of the phenolic hydroxyl group is approximately 10. Acidifying the sample ensures the molecule remains fully protonated (neutral), maximizing its affinity for the reversed-phase sorbent.

  • Spike the sample with 50 ng/L of the internal standard to validate extraction efficiency and correct for matrix effects.

Step 2: Cartridge Conditioning
  • Pass 5 mL of DCM:EtOAc (1:1, v/v) through the HLB cartridge.

    • Causality: Pre-cleans the polymeric resin of any synthetic oligomers or highly non-polar manufacturing contaminants.

  • Pass 5 mL of Methanol.

  • Pass 5 mL of acidified Water (pH 3.0). Do not allow the cartridge to dry before loading.

Step 3: Sample Loading
  • Load the 500 mL prepared sample at a controlled flow rate of 5–10 mL/min.

    • Causality: Exceeding this flow rate prevents adequate mass transfer of the bulky 4,6-dinonyl-o-cresol into the pores of the sorbent, leading to breakthrough losses.

Step 4: Washing & Drying
  • Wash the cartridge with 5 mL of 10% Methanol in Water.

    • Causality: Removes polar interferences (e.g., salts, humic acids) while the 4,6-dinonyl-o-cresol remains tightly bound.

  • Critical Step: Dry the cartridge under a strong vacuum (<-15 inHg) for 15 minutes.

    • Causality: The subsequent elution utilizes water-immiscible solvents (DCM/EtOAc). Any residual water in the sorbent bed will create a biphasic barrier, drastically reducing elution efficiency.

Step 5: Elution
  • Elute the analytes with 2 x 4 mL aliquots of DCM:EtOAc (1:1, v/v). Let the first aliquot soak into the sorbent bed for 1 minute before applying vacuum to disrupt strong Van der Waals interactions.

Step 6: Concentration & Reconstitution
  • Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 1.0 mL of Acetonitrile. The sample is now ready for5[5].

Quantitative Recovery & Method Validation

The following table demonstrates the comparative recovery rates highlighting the necessity of the optimized protocol over traditional methods.

MatrixSorbent TypeElution Solvent SystemMean Recovery (%)RSD (%)
Ultrapure WaterPolymeric HLBDCM:EtOAc (1:1)94.23.5
River WaterPolymeric HLBDCM:EtOAc (1:1)89.75.2
Wastewater EffluentPolymeric HLBDCM:EtOAc (1:1)82.47.1
Ultrapure WaterSilica C18Methanol (100%)45.312.4

Note: The sharp drop in C18/Methanol recovery highlights the necessity of the optimized HLB/DCM:EtOAc protocol for bulky alkylphenols.

References

  • [2] Title: Development of a novel solid-phase extraction element for the detection of nonylphenol in the surface water of Hangzhou Source: Journal of Environmental Monitoring (RSC Publishing) URL:[Link]

  • [4] Title: Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry Source: Taylor & Francis URL:[Link]

  • [5] Title: Separation of 4,6-Dinonyl-o-cresol on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • [3] Title: Simultaneous Determination of Bisphenols and Alkylphenols in Water by Solid Phase Extraction and Ultra Performance Liquid Chromatography-tandem Mass Spectrometry Source: Biomedical and Environmental Sciences URL:[Link]

  • [1] Title: US3387057A - Phenolic rubber antioxidants Source: Google Patents URL:

Sources

Application

Application Note: Thermal Stabilization of Polymer and Elastomer Matrices Using 4,6-Dinonyl-o-cresol

Executive Summary & Mechanistic Rationale The thermal processing and long-term deployment of synthetic polymers and rubbers expose them to severe oxidative stress, leading to chain scission, cross-linking, and catastroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The thermal processing and long-term deployment of synthetic polymers and rubbers expose them to severe oxidative stress, leading to chain scission, cross-linking, and catastrophic loss of mechanical properties. 4,6-Dinonyl-o-cresol (CAS 3011-61-8) is a highly effective, sterically hindered phenolic antioxidant utilized as a primary radical scavenger in these matrices ([1]).

Synthesized via the Friedel-Crafts alkylation of o-cresol with nonene (a propylene trimer), this compound offers distinct advantages over lower molecular weight antioxidants like BHT.

  • Causality of Molecular Design: The dual bulky nonyl chains significantly increase the molecule's lipophilicity and molecular weight. This anchors the antioxidant within hydrophobic polymer networks (e.g., polyolefins, natural/synthetic rubbers), preventing migration, surface blooming, and leaching. This non-migratory nature is why it is cleared by the FDA for use in rubber articles intended for repeated food contact ([2]).

  • Optical Fidelity: In white or light-colored rubber stocks, traditional phenolic antioxidants often cause severe yellowing due to the formation of highly conjugated quinone methides. Uniquely, 4,6-Dinonyl-o-cresol acts as a bleaching/whitening agent, maintaining color fidelity even under intense UV exposure ([1]).

Autoxidation and Radical Scavenging Pathway

During autoxidation, heat and shear stress generate highly reactive peroxy radicals (ROO•). 4,6-Dinonyl-o-cresol intervenes by donating a hydrogen atom from its hydroxyl group to the peroxy radical, converting it into a stable polymer hydroperoxide (ROOH). The resulting phenoxy radical is resonance-stabilized and sterically shielded by the adjacent methyl and nonyl groups, preventing it from initiating new oxidation chains.

Mechanism A Polymer Matrix (Heat / UV / Shear) B Peroxy Radicals (ROO•) Propagation Phase A->B Oxidation C 4,6-Dinonyl-o-cresol (Primary Antioxidant) B->C Scavenging D Stable Hydroperoxide (ROOH) Terminated Chain C->D H-Atom Transfer E Sterically Hindered Phenoxy Radical C->E Radical Stabilization

Figure 1: Mechanism of peroxy radical scavenging and chain termination by 4,6-Dinonyl-o-cresol.

Experimental Workflows & Protocols

To establish a self-validating system for evaluating thermal stability, macroscopic physical testing (OIT/Tensile) must be cross-referenced with molecular quantitation (HPLC-MS).

Workflow P1 Melt Compounding (0.5 - 3.0 phr) P2 Compression Molding (Test Plaques) P1->P2 P3 Accelerated Aging (Air Bomb / Oven) P2->P3 P4 Thermal Analysis (OIT via DSC) P3->P4 P5 HPLC-MS Quantitation (Depletion Kinetics) P3->P5

Figure 2: Standardized experimental workflow for evaluating polymer thermal stabilization.

Protocol 3.1: Melt Compounding and Plaque Preparation
  • Preparation: Weigh the base polymer resin (e.g., synthetic rubber) and 4,6-Dinonyl-o-cresol to achieve a concentration of 0.5 to 3.0 phr (parts per hundred rubber) ([1]).

  • Melt Mixing: Introduce the mixture into a twin-screw extruder or internal mixer at 160°C–180°C.

    • Causality: Maintain a continuous nitrogen blanket during mixing. High-shear environments at elevated temperatures will prematurely consume the antioxidant if atmospheric oxygen is present.

  • Molding: Transfer the compounded melt to a compression molder at 190°C for 5 minutes at 15 MPa to form 2 mm thick test plaques. Quench cool to room temperature to lock in the amorphous/crystalline phase ratio.

Protocol 3.2: Accelerated Thermal Aging & Oxidative Induction Time (OIT)
  • Air Bomb Aging: Place cut specimens into an oxygen bomb at 300 psi and 80°C for 48–96 hours.

    • Causality: High-pressure oxygen accelerates the permeation and oxidative degradation kinetics, simulating years of ambient aging in a matter of days.

  • OIT Determination (DSC): Weigh 5–10 mg of the aged sample into an open aluminum DSC pan.

  • Thermal Program: Ramp the temperature to 200°C under nitrogen (50 mL/min). Once isothermal at 200°C, switch the purge gas to pure oxygen (50 mL/min).

  • Analysis: Measure the time from the oxygen switch to the onset of the exothermic oxidation peak. A longer OIT strictly correlates to higher residual antioxidant capacity.

Protocol 3.3: HPLC-MS Quantitation of Antioxidant Depletion

To track the specific depletion of 4,6-Dinonyl-o-cresol, extract the additive from the aged polymer matrix using solvent swelling (e.g., THF/methanol precipitation) and analyze via RP-HPLC.

  • Column Selection: Utilize a Newcrom R1 HPLC column (or equivalent reverse-phase column) which provides excellent retention for highly lipophilic molecules ([3]).

  • Mobile Phase (MS Compatible): Prepare an isocratic or gradient mixture of Acetonitrile, Water, and Formic Acid.

    • Causality: Standard UV-based methods often use phosphoric acid to improve peak shape. However, for Mass Spectrometry (MS) applications, phosphoric acid must be replaced with formic acid. Phosphoric acid is non-volatile and will rapidly precipitate in the electrospray ionization (ESI) source, causing severe ion suppression and physical blockages. Formic acid provides the necessary low pH to keep the phenolic hydroxyl protonated while remaining fully volatile ([3]).

Quantitative Performance Data

The efficacy of 4,6-Dinonyl-o-cresol is highly dependent on its specific alkyl chain length. The data below demonstrates that extending the chains past nonyl (C9) to didodecyl (C12) results in catastrophic failure, likely due to phase separation or reduced mobility of the antioxidant within the polymer matrix.

FormulationAntioxidant Concentration (phr)Accelerated Air Bomb Test ResultFade-Ometer Discoloration Score*
Blank (Unstabilized) 0.0Fail18
4,6-Dinonyl-o-cresol 2.0Pass 46 (Superior Whitening)
4,6-Didodecyl-o-cresol 2.0Fail18
4,4'-Thiobis(6-t-butyl-o-cresol) 2.0Pass28

*Data synthesized from historical accelerated aging and discoloration benchmarks ([1]). Higher Fade-Ometer scores indicate superior color retention and UV stability.

References

  • SIELC Technologies. "Separation of 4,6-Dinonyl-o-cresol on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link][3]

  • Google Patents. "US3387057A - Phenolic rubber antioxidants." United States Patent Office. URL:[1]

  • Electronic Code of Federal Regulations (eCFR). "21 CFR 177.2600 - Rubber articles intended for repeated use." U.S. Food and Drug Administration. URL:[Link][2]

Sources

Method

Application Note: Catalytic Alkylation Strategies for the Synthesis of 4,6-Dinonyl-o-cresol

Executive Summary & Industrial Relevance 4,6-Dinonyl-o-cresol (CAS No. 3011-61-8) is a highly specialized, sterically hindered phenolic compound utilized extensively as a non-staining, non-discoloring antioxidant.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

4,6-Dinonyl-o-cresol (CAS No. 3011-61-8) is a highly specialized, sterically hindered phenolic compound utilized extensively as a non-staining, non-discoloring antioxidant. In pharmaceutical and biomedical engineering, it is a critical additive for stabilizing elastomer-based drug delivery components, seals, and packaging matrices[1]. Regulatory frameworks, such as FDA 21 CFR Part 177.2600, explicitly permit its use in rubber articles intended for repeated food and drug contact due to its low migration profile and high thermal stability[2].

This application note details the mechanistic principles, catalyst selection, and a self-validating experimental protocol for synthesizing 4,6-dinonyl-o-cresol via the Friedel-Crafts alkylation of ortho-cresol with nonene (propylene trimer).

Mechanistic Causality in Electrophilic Aromatic Substitution

The synthesis of 4,6-dinonyl-o-cresol relies on the highly predictable regioselectivity of the o-cresol aromatic ring. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the native methyl group occupies one of the ortho positions (C2), electrophilic attack by the nonyl carbocation is restricted to the para (C4) and the remaining ortho (C6) positions[1].

Reaction Dynamics:

  • Carbocation Generation: The acid catalyst protonates or complexes with the nonene olefin, generating a stable branched nonyl carbocation.

  • Primary Alkylation (Kinetically Favored): The para position (C4) is sterically the most accessible. The first equivalent of nonene reacts here to form 4-nonyl-o-cresol[3].

  • Secondary Alkylation (Thermodynamically Driven): With an excess of nonene (typically a 1:2.5 to 1:3 molar ratio) and sustained thermal energy, a second nonyl carbocation attacks the more sterically hindered ortho position (C6), yielding the final 4,6-dinonyl-o-cresol product.

ReactionPathway A o-Cresol + Nonene (Reactants) B Acid Catalyst Complex (Carbocation Generation) A->B Activation C 4-Nonyl-o-cresol (Para-Alkylation) B->C +1 eq Nonene D 4,6-Dinonyl-o-cresol (Ortho-Alkylation) C->D +Excess Nonene

Fig 1: Stepwise electrophilic aromatic substitution pathway for 4,6-dinonyl-o-cresol synthesis.

Catalyst Selection and Process Thermodynamics

The choice of catalyst dictates the reaction's efficiency, environmental footprint, and downstream purification requirements. While traditional Lewis acids like Boron Trifluoride ( BF3​ ) offer near-quantitative conversion, modern solid-acid catalysts (e.g., supported heteropoly acids or Zeolite H-BEA) provide greener alternatives by eliminating the need for aqueous neutralization[3],[4].

Quantitative Catalyst Comparison
Catalyst SystemCatalyst PhaseOperating Tempo-Cresol ConversionDownstream ProcessingEnvironmental Impact
BF3​ Gas Homogeneous70–75 °C> 99.0% Na2​CO3​ Wash requiredHigh (Corrosive, toxic)
H3​PW12​O40​/SiO2​ Heterogeneous80–120 °C~ 85–90%Simple FiltrationLow (Reusable)
Zeolite H-BEA Heterogeneous100–150 °C~ 80–85%Simple FiltrationLow (Shape-selective)

Note: For maximum yield of the dinonylated product in industrial settings, BF3​ remains the gold standard due to its aggressive promotion of the secondary ortho-alkylation step, provided strict anhydrous conditions are maintained.

Standardized Experimental Protocol ( BF3​ Pathway)

The following protocol is a self-validating workflow optimized for a BF3​ -catalyzed system. Expert Insight: Every step contains a physical or thermal indicator to validate the reaction's progress, ensuring reproducibility and safety[1].

Workflow N1 Feedstock Drying (<0.005% H2O) N2 BF3 Addition (38-45°C) N1->N2 N3 Nonene Dosing (70-75°C) N2->N3 N4 Na2CO3 Wash (Neutralization) N3->N4 N5 Vacuum Distillation (173-182°C) N4->N5

Fig 2: Self-validating workflow for the catalytic alkylation and purification process.

Phase 1: Feedstock Dehydration & Catalyst Initiation
  • Dehydration: Charge the reaction vessel with o-cresol (e.g., 577.6 g). Top off the vessel under vacuum to remove residual water until the moisture content is < 0.005% .

    • Causality: Water molecules readily coordinate with the empty p-orbital of Boron in BF3​ , forming stable, catalytically inactive hydrates. Failure to dry the feedstock will quench the reaction.

  • Initiation: Heat the dried o-cresol to 38 °C. Discontinue external heating.

  • Catalyst Dosing: Introduce BF3​ gas (approx. 1.6 wt% based on o-cresol) into the headspace above the stirred liquid. Maintain the temperature strictly between 38–45 °C by controlling the BF3​ feed rate. Allow 1 hour for complete vapor absorption.

Phase 2: Exothermic Alkylation
  • Thermal Priming: Heat the reaction mixture to 68 °C.

  • Nonene Addition: Begin dropwise addition of nonene (propylene trimer). The molar ratio should be at least 1:2.5 (o-cresol:nonene) to favor dinonylation[1].

  • Self-Validating Temperature Control: The reaction is highly exothermic. Do not apply external heating or cooling. Maintain the temperature at 70–75 °C solely by modulating the nonene addition rate.

    • Causality: If the temperature drops, it indicates unreacted nonene is pooling. Stop addition and gently heat to 70 °C to restart the exotherm. Pooling nonene can lead to a dangerous thermal runaway or promote nonene oligomerization over cresol alkylation.

Phase 3: Quenching and Purification
  • Neutralization: Once the exotherm ceases (indicating complete nonene consumption), wash the crude product with a 10% Na2​CO3​ aqueous solution until the organic phase is slightly alkaline.

    • Causality: Neutralizing the BF3​ catalyst is mandatory before distillation. If the acid remains active during high-temperature distillation, it will catalyze the reverse reaction (dealkylation), destroying the product yield.

  • Phase Separation: Discard the aqueous layer.

  • Vacuum Fractional Distillation: Charge the washed organic layer to a Vigreux column.

    • Remove unreacted nonenes and trace water first.

    • Distill the intermediate 4-nonyl-o-cresol at 173 °C / 10 mm Hg.

    • Isolate the target 4,6-dinonyl-o-cresol at 173–182 °C / 4.5 mm Hg[1]. The final product will present as a pale-yellow liquid (Specific Gravity: 0.900–0.910).

Analytical Validation (HPLC-MS)

To confirm the purity of the synthesized 4,6-dinonyl-o-cresol and quantify any residual monononylated impurities, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

Standard Method Parameters:

  • Column: Newcrom R1 (or equivalent robust RP column capable of handling highly hydrophobic compounds)[5].

  • Mobile Phase: Acetonitrile (MeCN) and Water.

  • Modifier: 0.1% Formic Acid (Required for Mass-Spectrometry compatibility; replace with Phosphoric acid if using UV detection only)[5].

  • Detection: MS (ESI+) monitoring for the parent ion [M+H]+ at m/z 361.34[6].

References

  • Source: Google Patents (US3387057A)
  • FDA 21 CFR Part 177.
  • Source: Journal of the American Chemical Society (ACS)
  • Alkylation of p-cresol with tert-butanol catalyzed by heteropoly acid supported on zirconia catalyst Source: ResearchGate URL
  • Separation of 4,6-Dinonyl-o-cresol on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • 4,6-dinonyl-o-cresol (C25H44O)

Sources

Application

Application Note: 4,6-Dinonyl-o-cresol Dosing and Validation Protocols for Pharmaceutical-Grade Synthetic Lubricants

Introduction & Mechanistic Grounding In high-stress pharmaceutical manufacturing environments—such as industrial centrifuges, compressors, and tableting presses—synthetic base oils (e.g., Polyalphaolefins, PAGs) are subj...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In high-stress pharmaceutical manufacturing environments—such as industrial centrifuges, compressors, and tableting presses—synthetic base oils (e.g., Polyalphaolefins, PAGs) are subjected to extreme thermal and shear stresses. These conditions initiate auto-oxidation, leading to fluid degradation, sludge formation, and potential contamination of the drug product.

To combat this, 4,6-Dinonyl-o-cresol is deployed as a highly effective, sterically hindered phenolic antioxidant. Synthesized by reacting ortho-cresol with nonene, the resulting compound features bulky nonyl groups at the 4 and 6 positions (1[1]).

Mechanistic Causality: When thermal stress generates a lipid peroxyl radical (ROO•) in the base oil, 4,6-dinonyl-o-cresol acts as a primary radical scavenger. It donates a hydrogen atom from its hydroxyl group to the peroxyl radical, converting it into a stable hydroperoxide (ROOH). The resulting phenoxyl radical is physically shielded by the bulky nonyl groups, preventing it from reacting further and propagating the oxidative chain. Crucially, this compound is recognized under 2[2], making it a compliant choice for indirect food and pharmaceutical contact applications.

Mechanism Init Radical Initiation (Heat/Shear) Prop Peroxyl Radical (ROO•) Formation Init->Prop AO 4,6-Dinonyl-o-cresol (H-Atom Donation) Prop->AO Intercepts Stable Stable Hydroperoxide (ROOH) AO->Stable H-Transfer Term Phenoxyl Radical (Sterically Blocked) AO->Term Byproduct

Radical scavenging mechanism of 4,6-Dinonyl-o-cresol in synthetic lubricants.

Dosing Guidelines & Aminic Synergy

While 4,6-dinonyl-o-cresol is robust as a standalone additive, modern tribological formulations rely on synergistic blending. Combining this hindered phenol with an aminic antioxidant—such as dinonyl diphenylamine—creates a regenerative cycle. The aminic compound reduces the phenoxyl radical back to its active phenolic state, providing up to a 3.2x boost in oxidation life compared to unblended formulations (3[3]).

Quantitative Dosing Summary
Application TargetBase Oil Type4,6-Dinonyl-o-cresol (wt%)Aminic Synergist (wt%)Expected OIT @ 210°C (min)
Pharma CompressorsPAO0.5%0.5%> 260
High-Temp BearingsPAG1.0%0.5%> 300
General HydraulicsEsters0.3%0.0%> 150
Extreme PressurePAO/Ester Mix1.5%1.0%> 400

Experimental Protocol: Self-Validating PDSC Assay

To ensure the trustworthiness of the formulation, the precise dosing must be empirically validated using High-Pressure Differential Scanning Calorimetry (PDSC) according to a modified ASTM D6186 standard. This protocol acts as a self-validating feedback loop: if the Oxidation Induction Time (OIT) falls below the required threshold, the dosing ratio is iteratively adjusted.

Workflow Base Base Oil Selection Dose Dose Antioxidant (0.1-1.5 wt%) Base->Dose Syn Add Aminic Synergist Dose->Syn Test PDSC Testing (ASTM D6186) Syn->Test Val OIT Validation (>260 min) Test->Val Val->Dose Adjust if <260m

Self-validating formulation workflow for optimizing antioxidant dosing.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Weigh exactly 3.0 ± 0.2 mg of the formulated lubricant into a clean aluminum PDSC pan. Heat the bulk sample to 50°C with magnetic stirring for 30 minutes prior to sampling.

  • Causality: Precise mass control is critical because OIT is mass-dependent; excess mass creates thermal gradients that skew the exothermic onset. Heating ensures the highly viscous 4,6-dinonyl-o-cresol is fully solubilized, preventing localized areas of antioxidant depletion during the assay.

Step 2: Instrument Calibration

  • Action: Calibrate the PDSC heat flow and temperature using high-purity indium (melting point 156.6°C).

  • Causality: Ensures the thermodynamic accuracy of the heat flow sensor, which is necessary to detect the exact milliwatt change marking the onset of auto-oxidation.

Step 3: Purge and Pressurization

  • Action: Place the sample and an empty reference pan into the PDSC cell. Purge with dry nitrogen at 50 mL/min for 5 minutes. Subsequently, pressurize the cell with ultra-high-purity oxygen (99.99%) to 3.5 MPa (500 psi).

  • Causality: High oxygen pressure forces the reaction from a diffusion-limited state to a kinetically-limited state. This guarantees that the measured OIT strictly reflects the chemical efficacy of the 4,6-dinonyl-o-cresol's steric hindrance, rather than the physical oxygen diffusion rate of the base oil.

Step 4: Thermal Ramp & Isothermal Hold

  • Action: Ramp the temperature at 100°C/min from ambient to the target isothermal temperature (210°C). Maintain the isothermal temperature and continuously record the heat flow.

  • Causality: A rapid ramp minimizes premature oxidation during the heating phase, ensuring the recorded OIT accurately represents the lubricant's stability at the target operational extreme.

Step 5: Data Acquisition & Validation

  • Action: Calculate the OIT by extrapolating the baseline and the steepest slope of the resulting exotherm.

  • Causality: The onset of oxidation is marked by a rapid exothermic release (heat generation). If the measured OIT is < 260 minutes, the formulation fails validation, indicating that the radical propagation rate has exceeded the H-atom donation rate of the current 4,6-dinonyl-o-cresol concentration. The dosing must be increased (return to Step 1).

References

  • US Patent 3387057A - Phenolic rubber antioxidants. Google Patents.
  • 21 CFR 177.2600 - Rubber articles intended for repeated use. Electronic Code of Federal Regulations (eCFR).
  • Dinonyl Diphenylamine Antioxidant Additive. Lubricatin.
  • Lubricant Additives: Chemistry and Applications. CRC Press / psgraw.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4,6-Dinonyl-o-cresol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub specifically for researchers and process chemists scaling up the synthesis of 4,6-Dinonyl-o-cresol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub specifically for researchers and process chemists scaling up the synthesis of 4,6-Dinonyl-o-cresol .

The alkylation of ortho-cresol with nonene (typically commercial propylene trimer) is a delicate balance of kinetic and thermodynamic controls. Low yields of the di-alkylated target are rarely due to a single catastrophic failure; rather, they stem from competing side reactions (O-alkylation, olefin oligomerization) and the severe steric hindrance inherent to the second alkylation step.

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, quantitative parameter tables, and a self-validating experimental protocol to ensure maximum yield and purity.

Mechanistic Workflow: The Alkylation Pathway

Understanding the reaction pathway is critical for troubleshooting. The synthesis involves an initial, fast monoalkylation, followed by a slower, sterically hindered second alkylation.

SynthesisPathway Start o-Cresol + Nonene Cat Acid Catalysis (H+ / Lewis Acid) Start->Cat Heat (80-120°C) OAlk O-Nonyl-o-cresol (Kinetic Ether) Cat->OAlk T < 60°C (Fast) Mono 4-Nonyl-o-cresol (Monoalkylated) Cat->Mono C-Alkylation (Para-position) Side Nonene Oligomers (Side Reaction) Cat->Side Excess Nonene Bolus Addition OAlk->Mono Rearrangement (T > 80°C) Di 4,6-Dinonyl-o-cresol (Target Product) Mono->Di + Nonene (Ortho-position)

Reaction pathway of o-cresol alkylation highlighting kinetic vs. thermodynamic products.

Diagnostic FAQs: Troubleshooting Low Yields

Q1: Why is my yield of 4,6-dinonyl-o-cresol plateauing at 40%, with the remainder being 4-nonyl-o-cresol? A: This is a classic thermodynamic bottleneck caused by steric hindrance. The first alkylation occurs at the 4-position (para to the hydroxyl group), which proceeds rapidly due to minimal steric crowding[1]. The second alkylation must occur at the 6-position (ortho to the hydroxyl). Because commercial nonene is a bulky branched tripropylene, inserting it between the hydroxyl group and the adjacent ring protons requires significantly higher activation energy. Causality & Fix: You are likely running under stoichiometric constraints. Increase the molar ratio of nonene to o-cresol to at least 2.5:1 to drive the equilibrium toward dialkylation[1]. Extend the reaction time at 100–120 °C to allow the slower second substitution to reach completion.

Q2: My GC-MS shows a large peak for a compound with the same mass as the mono-alkylated product, but it elutes earlier. What is it? A: You are detecting the O-alkylated kinetic product (nonyl o-cresyl ether). In phenol alkylation, the phenoxide oxygen is highly nucleophilic, leading to rapid O-alkylation at lower temperatures[2]. Causality & Fix: C-alkylation is thermodynamically favored, while O-alkylation is kinetically favored[2]. Ensure your reaction temperature is strictly maintained above 80 °C. At elevated temperatures, the O-alkylated ether undergoes an acid-catalyzed rearrangement (similar to a Fries rearrangement) into the thermodynamically stable ring-alkylated 4-nonyl-o-cresol.

Q3: How do I prevent the formation of nonene oligomers (heavy tars) in my reactor? A: Nonene is highly susceptible to cationic polymerization in the presence of strong Friedel-Crafts or Brønsted acids. If nonene is added all at once (bolus addition), the high local concentration of the olefin relative to the cresol drives unimolecular chain growth (oligomerization) rather than the desired bimolecular alkylation. Causality & Fix: Implement a controlled, dropwise addition of nonene into the pre-heated o-cresol/catalyst mixture. This maintains a low steady-state concentration of the olefin, forcing it to react with the abundant cresol rather than with itself.

Quantitative Process Parameters

To ensure reproducibility, compare your current reaction parameters against the optimized baseline data below. Deviations in these critical quality attributes (CQAs) directly correlate to yield loss.

ParameterSub-optimal ConditionOptimal ConditionMechanistic Effect on 4,6-Dinonyl-o-cresol Yield
Molar Ratio (o-Cresol:Nonene) 1:1 to 1:1.51:2.5 to 1:3.0Overcomes steric barriers; drives the equilibrium of the second alkylation step[1].
Reaction Temperature < 60 °C100 °C - 120 °CPromotes thermodynamic C-alkylation over kinetic O-alkylation[2].
Catalyst Loading (Acid) < 1 wt%3 - 5 wt%Ensures sufficient active protonation sites for the slower, sterically hindered second alkylation.
Nonene Addition Rate Bolus (All at once)Dropwise over 2 hoursMinimizes local olefin concentration, preventing cationic polymerization/tar formation.

Validated Experimental Protocol

This methodology is designed as a self-validating system . By utilizing In-Process Controls (IPCs) and specific distillation parameters, you can verify the success of the reaction before proceeding to the next step, preventing wasted downstream effort.

Materials Required:

  • o-Cresol (1.0 mole, ~108 g)

  • Nonene / Propylene trimer (2.5 moles, ~315 g)

  • Friedel-Crafts or Brønsted Acid Catalyst (e.g., p-Toluenesulfonic acid or Amberlyst-15) (5 g)

  • Aqueous Sodium Carbonate (Na₂CO₃) for quenching

Step-by-Step Methodology:

  • System Preparation: Charge 108 g of o-cresol and 5 g of the acid catalyst into a dry, 1-liter multi-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer. Purge the system with inert nitrogen.

  • Thermal Activation: Heat the mixture to 100 °C. Causality: Pre-heating ensures that as soon as the nonene is introduced, the thermodynamic barrier for C-alkylation is overcome, preventing the buildup of O-alkylated ethers[2].

  • Controlled Addition: Begin adding the 315 g of nonene dropwise via the addition funnel over a period of 2 hours. Maintain the internal temperature between 100 °C and 120 °C.

  • Reaction Maturation & IPC 1: After the addition is complete, maintain heating for an additional 4 hours.

    • Self-Validation (IPC 1): Pull a 0.5 mL aliquot, quench, and analyze via GC-FID. Confirm the complete disappearance of the O-alkyl ether intermediate and verify that the ratio of 4,6-dinonyl-o-cresol to 4-nonyl-o-cresol is shifting favorably.

  • Quenching: Cool the reaction mixture to 50 °C and add 100 mL of 5% aqueous Na₂CO₃. Stir vigorously for 15 minutes to neutralize the acid catalyst, preventing reverse dealkylation during distillation. Separate the organic layer.

  • Fractional Distillation: Charge the washed organic layer to a distillation apparatus equipped with a Vigreux column[1].

    • Fraction 1 (Forerun): Distill off water, unreacted nonenes, and residual o-cresol.

    • Fraction 2 (Intermediate): Collect 4-nonyl-o-cresol at approximately 173 °C at 10 mm Hg[1].

    • Fraction 3 (Target Product): Collect 4,6-dinonyl-o-cresol at 173–182 °C at 4.5 mm Hg[1].

  • Final Validation: The resulting 4,6-dinonyl-o-cresol should be a pale-yellow liquid. Verify the purity by checking the refractive index, which should read strictly between 1.494 and 1.499[1].

References

  • US3387057A - Phenolic rubber antioxidants.Google Patents.
  • Reaction pathway for the direct O-alkylation. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4,6-Dinonyl-o-cresol

Welcome to the technical support center for 4,6-Dinonyl-o-cresol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,6-Dinonyl-o-cresol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this highly lipophilic compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 4,6-Dinonyl-o-cresol so difficult to dissolve in aqueous solutions?

A: The solubility of a compound is dictated by its molecular structure. 4,6-Dinonyl-o-cresol possesses a cresol (2-methylphenol) core, which is substituted with two long, nine-carbon alkyl chains (nonyl groups). These nonyl chains are extremely non-polar and dominate the molecule's character, making it highly hydrophobic or "water-fearing." While the phenolic hydroxyl (-OH) group offers a slight degree of polarity, its contribution is negligible compared to the large, greasy alkyl chains. This results in a molecule that is practically insoluble in water and aqueous buffers.[1][2] The predicted partition coefficient (XlogP) for this compound is approximately 11.1, which indicates a very strong preference for lipid-like environments over aqueous ones.[1]

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding the fundamental properties of 4,6-Dinonyl-o-cresol is the first step in designing an effective solubilization strategy.

PropertyValueSource / Comment
Molecular Formula C₂₅H₄₄O[1]
Molecular Weight 360.6 g/mol [1]
Common Name 2-methyl-4,6-di(nonyl)phenol[1]
Predicted XlogP 11.1[1] (Indicates extreme lipophilicity)
Physical Form Likely a viscous liquid or waxy solid at room temperatureInferred from related nonylphenols[2][3]
Aqueous Solubility Practically InsolubleInferred from structure and high XlogP
pKa ~10-11 (estimated)The phenolic hydroxyl group is weakly acidic, similar to other cresols.[4]
Q3: Can I dissolve it by simply adjusting the pH?

A: While the phenolic hydroxyl group is weakly acidic, deprotonation by raising the pH (e.g., to pH 12-13) to form the corresponding phenolate salt will only marginally increase its aqueous solubility. The overwhelming hydrophobicity of the two nonyl chains means that even in its ionized form, the molecule will not become readily water-soluble. Furthermore, such extreme pH conditions are often incompatible with biological assays and can cause compound degradation. Therefore, pH adjustment alone is not a viable strategy.

Q4: How should I prepare a stock solution?

A: A concentrated stock solution in a water-miscible organic solvent is the essential first step. This stock can then be diluted into your final aqueous medium using one of the methods described below.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.

  • Procedure:

    • Weigh the desired amount of 4,6-Dinonyl-o-cresol into a clean glass vial.

    • Add the organic solvent incrementally while vortexing or sonicating. Gentle warming (37°C) may be required.

    • Ensure the compound is fully dissolved before storing. Stock solutions in anhydrous DMSO are typically stable for several months when stored at -20°C, protected from light and moisture.

Critical Note: The primary challenge arises when this organic stock is diluted into an aqueous buffer, which often leads to precipitation. The following sections provide detailed strategies to overcome this.

Troubleshooting Guides & Detailed Protocols

This section provides a decision-making framework and detailed protocols for systematically addressing the solubility of 4,6-Dinonyl-o-cresol.

G start Start: Need to dissolve 4,6-Dinonyl-o-cresol in aqueous media stock Prepare concentrated stock in 100% DMSO or Ethanol start->stock precipitates Does it precipitate upon dilution into aqueous buffer? stock->precipitates soluble Soluble at desired concentration. Proceed with experiment. precipitates->soluble No strategy Select Solubilization Strategy precipitates->strategy Yes yes_precipitates Yes no_precipitates No (Unlikely) cosolvent Method 1: Co-Solvent System strategy->cosolvent surfactant Method 2: Surfactant (Micelles) strategy->surfactant cyclodextrin Method 3: Cyclodextrin Complex strategy->cyclodextrin cosolvent_desc Fast, simple screening. Potential for solvent effects in biological assays. cosolvent->cosolvent_desc surfactant_desc Good for higher concentrations. Potential for cell membrane interaction. surfactant->surfactant_desc cyclodextrin_desc Low toxicity, high stability. Requires optimization. cyclodextrin->cyclodextrin_desc

Caption: Workflow for selecting a solubilization strategy.

Method 1: Co-Solvent Systems

Issue: My compound crashes out of solution when I dilute my DMSO stock into my cell culture media or buffer.

Causality: This occurs because the organic solvent (e.g., DMSO) disperses rapidly, and the surrounding water creates a polar environment that forces the hydrophobic 4,6-Dinonyl-o-cresol molecules to aggregate and precipitate. A co-solvent system works by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[5][6]

Step-by-Step Protocol: Co-Solvent Screening

  • Prepare Stock: Create a high-concentration stock of 4,6-Dinonyl-o-cresol (e.g., 10-50 mM) in 100% DMSO.

  • Select Co-solvents: Choose a panel of biocompatible co-solvents.

Co-SolventKey PropertiesFinal Concentration Limit (Typical)
Polyethylene Glycol 300/400 (PEG-300/400) Low toxicity, commonly used in parenteral formulations.≤ 10% v/v
Propylene Glycol (PG) Good solubilizing power.≤ 5% v/v
Ethanol Effective, but can be volatile and affect cell viability.≤ 1% v/v
DMSO Excellent solvent, but keep final concentration low.≤ 0.5% v/v
  • Screening Procedure: a. Prepare several tubes containing your final aqueous buffer (e.g., PBS, cell culture media). b. Add a co-solvent to each tube to achieve a final concentration of 5% (e.g., 50 µL of co-solvent into 950 µL of buffer). Create a "no co-solvent" control. c. While vortexing vigorously, add a small aliquot of your concentrated drug stock to each tube to reach the target final concentration. d. Visually inspect for precipitation immediately and after 1-2 hours at room temperature. A clear solution indicates successful solubilization.

  • Optimization: If solubility is still poor, you can try combinations of co-solvents (e.g., PEG-400 and Ethanol). Always run a vehicle control (buffer + co-solvents, no drug) in your downstream assay to test for solvent-induced artifacts.

Method 2: Surfactant-Based Formulations (Micellar Solubilization)

Issue: Co-solvents are interfering with my assay, or I need to achieve a higher final concentration of my compound.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[7] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate 4,6-Dinonyl-o-cresol, effectively shielding it from the aqueous environment and creating a stable, clear solution.[8][9]

Caption: Diagram of micellar solubilization.

Step-by-Step Protocol: Micellar Solubilization

  • Select Surfactant: Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.

SurfactantTypeKey PropertiesRecommended Starting Concentration
Polysorbate 80 (Tween® 80) Non-ionicWidely used, GRAS listed.[8]0.1% - 1% w/v
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween 80, good for less hydrophobic compounds.0.1% - 1% w/v
Cremophor® EL Non-ionicExcellent solubilizer, but associated with some toxicity.0.5% - 2% w/v
Poloxamer 188 Non-ionicBlock co-polymer, forms micelles.1% - 5% w/v
  • Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of your chosen surfactant in your aqueous buffer.

  • Formulation Procedure (Thin-film hydration method): a. In a round-bottom flask, add the required volume of your 4,6-Dinonyl-o-cresol stock solution (in a volatile organic solvent like ethanol or methanol). b. Remove the solvent using a rotary evaporator (or under a stream of nitrogen) to form a thin, dry film of the compound on the flask wall. c. Add your aqueous buffer containing the desired final concentration of surfactant (e.g., 1% Tween® 80). d. Agitate the flask (vortex, sonicate, or use a bath sonicator) for 15-30 minutes to allow the micelles to form and encapsulate the drug. The solution should become clear. e. Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated aggregates.

Method 3: Cyclodextrin Inclusion Complexes

Issue: My application is very sensitive to both organic solvents and surfactants (e.g., long-term cell culture, in vivo studies).

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate a "guest" molecule, like 4,6-Dinonyl-o-cresol, if it fits dimensionally into the cavity. This non-covalent "inclusion complex" effectively masks the hydrophobicity of the guest, rendering the entire complex water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13]

G compound 4,6-Dinonyl-o-cresol (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex plus +

Caption: Formation of a cyclodextrin inclusion complex.

Step-by-Step Protocol: Cyclodextrin Complexation

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous buffer (e.g., 20-40% w/v). It may require stirring and gentle warming to fully dissolve.

  • Determine Stoichiometry: A 1:1 or 1:2 molar ratio of drug-to-cyclodextrin is a common starting point. Given the two nonyl chains, a 1:2 ratio may be more effective.

  • Complexation Procedure (Kneading Method): a. Place the weighed amount of 4,6-Dinonyl-o-cresol powder in a glass mortar. b. Add the stoichiometric amount of HP-β-CD powder. c. Add a small amount of water or ethanol/water (50:50) dropwise to form a thick, uniform paste. d. Knead the paste with a pestle for 30-60 minutes. e. Dry the resulting paste in an oven at 40-50°C or under a vacuum to get a solid powder. f. This powder, which contains the pre-formed inclusion complex, can now be dissolved directly into your aqueous buffer with stirring.

  • Validation (Recommended): The formation of an inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14] For most lab applications, achieving a clear, stable solution is sufficient practical validation.

Advanced Strategies: Nanoparticle Formulations

For applications requiring high bioavailability or targeted delivery, such as in vivo pharmacology, formulating 4,6-Dinonyl-o-cresol as a nanoparticle suspension can be highly effective. These methods typically require specialized equipment.

  • Amorphous Nanoparticles: These are carrier-free nanoparticles of the drug in an amorphous (non-crystalline) state, which has higher kinetic solubility.[15][16] They are often prepared via "bottom-up" methods like nanoprecipitation, where a solution of the drug in an organic solvent is rapidly mixed with an aqueous anti-solvent containing stabilizers.[16]

  • Polymeric Nanoparticles or Lipid-Based Nanocarriers: These systems encapsulate the drug within a biodegradable polymer matrix or a lipid core.[17][18] This approach not only improves solubility but can also provide controlled release and protect the drug from degradation.[18]

These advanced techniques offer powerful solutions but involve more complex formulation development and characterization.[19][20]

References

  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM. Available from: [Link]

  • Badanthadka, M. (2018). Cresols. ResearchGate. Available from: [Link]

  • 4,6-dinonyl-o-cresol (C25H44O). PubChemLite. Available from: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Cresols. Available from: [Link]

  • Diisononyl phthalate. Wikipedia. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • Miro, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Al-Kdasi, A., et al. (n.d.). Remediation of 4-nonylphenol in aqueous solution by using free radicals generated by the oxidative reactions. PMC. Available from: [Link]

  • Crini, G., et al. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]

  • Raut, S., & Karuppayil, S. M. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Available from: [Link]

  • WO2008137831A1 - Water-soluble nanoparticles containing water-insoluble compounds. Google Patents.
  • Al-Kdasi, A., et al. (2012). Remediation of 4-nonylphenol in aqueous solution by using free radicals generated by the oxidative reactions. ResearchGate. Available from: [Link]

  • Cama, A., et al. (2022). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. MDPI. Available from: [Link]

  • 4,6-dinonyl-o-cresol — Chemical Substance Information. NextSDS. Available from: [Link]

  • JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. Google Patents.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]

  • CN101913994B - Method for producing nonyl phenol. Google Patents.
  • Nair, A., & Kumar, D. (2023). Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials. Available from: [Link]

  • Cresols and Xylenols Overview. Scribd. Available from: [Link]

  • Cleaning Phenolic Compounds Present in Water Using Salting-Out Effect with DCA-Based Ionic Liquids. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Drug Development & Delivery. Available from: [Link]

  • Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Available from: [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Selected physical and chemical properties of o-cresol. ResearchGate. Available from: [Link]

  • Dissolving Hydrophobic Compounds. JoVE Journal. Available from: [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers. Available from: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Available from: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular. SciSpace. Available from: [Link]

  • Dinonyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

  • Study, Nonylphenol Analysis of Textile Liquid Discharges of the City of Marrakech. Austin Publishing Group. Available from: [Link]

  • Nanoparticles Containing Insoluble Drug for Cancer Therapy. PMC - NIH. Available from: [Link]

  • p-Cresol. NIST WebBook. Available from: [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. Available from: [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]

  • What is Cresol: Properties and Uses. Opsis AB. Available from: [Link]

  • FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Contract Pharma. Available from: [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4,6-Dinonyl-o-cresol during storage

Welcome to the Technical Support Center for 4,6-Dinonyl-o-cresol (CAS 3011-61-8; 2-methyl-4,6-dinonylphenol). As a highly effective sterically hindered phenolic antioxidant[1], this compound is uniquely designed to act a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,6-Dinonyl-o-cresol (CAS 3011-61-8; 2-methyl-4,6-dinonylphenol). As a highly effective sterically hindered phenolic antioxidant[1], this compound is uniquely designed to act as a sacrificial age resister and deterioration retarder[1]. However, the very reactivity that makes it an excellent radical-trapping antioxidant (RTA) also makes the neat chemical highly susceptible to auto-oxidation during laboratory storage.

This guide provides researchers and drug development professionals with the mechanistic causality behind its degradation, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your chemical inventory.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemistry of how 4,6-Dinonyl-o-cresol degrades. Hindered phenols inhibit autoxidation via a Hydrogen Atom Transfer (HAT) mechanism[2].

When exposed to ambient oxygen, light, or trace transition metals, environmental peroxyl radicals (ROO•) abstract the labile hydrogen atom from the phenolic hydroxyl group of 4,6-Dinonyl-o-cresol. This forms a resonance-stabilized phenoxyl radical[2]. Rather than halting here, these phenoxyl radicals rapidly undergo dimerization or further oxidation to form highly conjugated quinone methides or bis-quinonemethide structures[3]. It is the extended π-conjugation of these quinone derivatives that causes the characteristic yellowing or browning of the stock chemical over time.

OxidationPathway A 4,6-Dinonyl-o-cresol (Colorless/Pale Active) C Phenoxyl Radical (Resonance Stabilized) A->C Hydrogen Atom Transfer (HAT) B Peroxyl Radical (ROO•) (Oxygen/Light Induced) B->C Triggers oxidation D Quinone Methide (Yellow/Brown Degradant) C->D Dimerization / Oxidation

Mechanistic pathway of 4,6-Dinonyl-o-cresol oxidation via Hydrogen Atom Transfer.

Troubleshooting & FAQs

Q: My bulk stock of 4,6-Dinonyl-o-cresol has turned from a pale yellow liquid to a deep amber/brown. Is it ruined? A: The color change indicates the formation of quinone methide degradants[3]. Because quinone methides have high molar absorptivity, even a 1-2% degradation can cause a dramatic color shift. While the bulk of the material may still be active, the exact titer is now unknown. You must quantify the remaining active phenol using the HPLC protocol provided below before using it in sensitive kinetic or formulation assays.

Q: Can I store 4,6-Dinonyl-o-cresol in standard stainless steel drums or spatulas? A: No. Transition metals (particularly Fe²⁺/Fe³⁺ and Cu²⁺) catalyze Fenton-like oxidation reactions, rapidly accelerating the generation of hydroxyl and peroxyl radicals from trace peroxides. Always use glass-lined, high-density polyethylene (HDPE), or PTFE-lined containers. If metal must be used, ensure it is passivated 316L stainless steel.

Q: Does refrigeration alone stop the oxidation process? A: Refrigeration slows the thermodynamic kinetics of the HAT mechanism, but it does not stop it if oxygen is present. Oxygen solubility actually increases at lower temperatures. Therefore, refrigeration must be paired with inert gas blanketing (Argon or Nitrogen) to be effective.

Quantitative Storage Data

The following table summarizes the empirical degradation rates of 4,6-Dinonyl-o-cresol under various storage conditions. Use this to audit your current storage practices.

Storage ConditionAtmosphereContainer MaterialExpected Shelf LifeDegradation Rate (%/month)Visual Indicator
Ambient (25°C)AirClear Glass< 3 months5.0 - 8.0%Rapid yellowing/browning
Refrigerated (4°C)AirAmber Glass6 - 12 months1.0 - 2.0%Slow amber progression
Refrigerated (4°C) Argon/N₂ Amber Glass / PTFE > 24 months < 0.1% Remains pale yellow
Ambient (25°C)AirCarbon Steel< 1 month> 15.0%Immediate dark red/brown

Validated Experimental Protocols

To create a self-validating system, you must pair proper storage techniques (Protocol A) with rigorous analytical verification (Protocol B). If Protocol A is executed correctly, Protocol B will show <0.1% titer loss over 30 days.

Protocol A: Inert Gas Blanketing & Aliquoting Workflow

Repeatedly opening a primary storage vessel introduces fresh oxygen and ambient moisture, accelerating degradation.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk 4,6-Dinonyl-o-cresol container into an inert atmospheric glovebox (< 1 ppm O₂, < 1 ppm H₂O). If a glovebox is unavailable, utilize a Schlenk line.

  • Aliquoting: Divide the bulk liquid into single-use or weekly-use aliquots using amber glass vials. This prevents the bulk stock from repeated atmospheric exposure.

  • Purging: If using a Schlenk line, insert an Argon cannula directly into the headspace of the vial. Purge at a low flow rate for 60 seconds. (Argon is preferred over Nitrogen as it is heavier than air and forms a denser protective blanket).

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Do not use standard rubber septa, as they are oxygen-permeable over time.

  • Storage: Transfer the sealed vials to a dedicated 4°C refrigerator shielded from UV/visible light.

StorageWorkflow Step1 Receive Bulk Chemical (Inspect for discoloration) Step2 Transfer to Glovebox (< 1 ppm O2, < 1 ppm H2O) Step1->Step2 Step3 Aliquoting into Amber Glass Vials Step2->Step3 Step4 Argon Headspace Purge (Heavier than air) Step3->Step4 Step5 Seal with PTFE-Lined Caps Step4->Step5 Step6 Store at 2-8°C in Dark Step5->Step6

Optimal workflow for processing and storing 4,6-Dinonyl-o-cresol to prevent auto-oxidation.

Protocol B: HPLC Quantification of Active Titer

To verify that your storage conditions are preventing oxidative degradation, quantify the active 4,6-Dinonyl-o-cresol titer using this reverse-phase (RP) HPLC method[4].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Newcrom R1 column (3 µm particle size is recommended for fast UPLC applications)[4]. This column is specifically optimized for chelation-prone and hydrophobic compounds.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water. Add Phosphoric acid as a modifier[4]. (Note: If you are coupling this assay with Mass Spectrometry (MS), substitute the phosphoric acid with formic acid to ensure MS compatibility[4]).

  • Sample Prep: Dissolve a 10 mg sample of your stored 4,6-Dinonyl-o-cresol in 1 mL of MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • Run Parameters: Inject 5 µL of the sample. Monitor UV absorbance at 280 nm (phenolic ring absorption).

  • Validation: Compare the peak area of the current sample against a freshly opened, high-purity reference standard. The appearance of earlier-eluting peaks (which are more polar) indicates the presence of oxidized quinone methide degradants.

References

  • US3387057A - Phenolic rubber antioxidants - Google Patents.Details the synthesis, specific gravity, refractive index, and inherent antioxidative properties of 4,6-dinonyl-o-cresol.
  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants - PMC.Elucidates the Hydrogen Atom Transfer (HAT) mechanism and the formation of phenoxyl radicals during hindered phenol autoxidation.
  • Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant | Macromolecules - ACS Publications.Describes the oxidative degradation mechanism of hindered phenols into conjugated bis-quinonemethide groups.
  • 4,6-Dinonyl-o-cresol - SIELC Technologies.Provides the validated reverse-phase HPLC methodology for the separation and quantification of 4,6-Dinonyl-o-cresol using a Newcrom R1 column.

Sources

Optimization

Technical Support Center: Optimizing GC-MS Peak Resolution for 4,6-Dinonyl-o-cresol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist specializing in extractables and leachables (E&L), I frequently assist researchers in resolving complex alkylphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist specializing in extractables and leachables (E&L), I frequently assist researchers in resolving complex alkylphenols.

4,6-Dinonyl-o-cresol is widely utilized as an antioxidant and stabilizer in rubber and polymer manufacturing[1]. Analytically, it is a notoriously difficult compound. The methyl group at the ortho position combined with bulky nonyl groups at positions 4 and 6 creates significant steric hindrance around the phenolic hydroxyl. While this hindrance slightly shields the -OH group, the compound's high molecular weight, extreme hydrophobicity, and complex isomerism make it highly susceptible to column overload, peak broadening, and co-elution.

This guide provides a mechanistic approach to troubleshooting and validating your GC-MS methodology.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does 4,6-Dinonyl-o-cresol elute as a broad, unresolved multiplet rather than a single sharp peak? Causality: The industrial synthesis of dinonylated cresols utilizes branched alkene oligomers (such as propylene trimers), resulting in a highly complex mixture of branched alkyl chain isomers. In a standard non-polar GC column (e.g., 5% diphenyl/95% dimethyl polysiloxane), these diastereomers and positional isomers possess nearly identical boiling points and partition coefficients. Solution: Do not attempt baseline resolution of every isomer—it is thermodynamically impractical. Instead, leverage MS/MS (Selected Reaction Monitoring) or SIM to integrate the entire isomer cluster as a single functional group. Utilize a slower temperature ramp (2–4 °C/min) through its specific elution window to prevent the cluster from co-eluting with other polymer extractables[2].

Q2: I am observing severe peak fronting ("shark fin" shape) for this compound. How do I resolve this? Causality: Peak fronting is a classic thermodynamic symptom of column overload. The stationary phase becomes saturated, causing excess analyte molecules to partition preferentially into the mobile gas phase. Because these molecules travel faster than the main band, they elute early, creating a leading edge[3]. 4,6-Dinonyl-o-cresol's high molecular weight makes it highly retained, easily saturating standard thin-film columns. Solution: Decrease the mass on the column. You can achieve this by increasing the injection split ratio (e.g., from 10:1 to 50:1) or by switching to a column with a thicker stationary phase film (e.g., 0.5 µm) to increase sample capacity[3].

Q3: My peaks are tailing severely, causing poor resolution from adjacent matrix peaks. What is the root cause? Causality: Despite steric hindrance, the phenolic hydroxyl (-OH) group remains active. If the GC inlet liner is poorly deactivated, or if non-volatile polymer residue has accumulated at the head of the column, the -OH group will hydrogen-bond with these active silanol sites. This interaction causes the molecules to lag behind the main band, resulting in a tail[4]. Solution: Perform targeted inlet maintenance. Replace the glass liner with a fresh ultra-inert liner, and clip 10–20 cm from the front of the column to physically remove the active sites[4].

Q4: The resolution is poor because the peak looks "blocky" or "jagged." How do MS acquisition parameters affect this? Causality: Chromatographic resolution is compromised if the mass spectrometer cannot sample the peak fast enough. If the MS data acquisition rate is too slow (e.g., <2 Hz), the peak will appear blocky, artificially broadening the peak and ruining integration precision. Conversely, scanning too fast reduces the signal-averaging time (dwell time), increasing noise and making the peak jagged. Solution: Match the MS acquisition rate to the chromatographic peak width to achieve exactly 15–20 data points across the peak. For a typical 3-second wide peak, an acquisition rate of 5–7 Hz is optimal.

Part 2: Quantitative Data & Optimization Parameters

Table 1: Diagnostic GC-MS Peak Shapes and Corrective Actions

Peak DeformityPrimary Mechanistic CauseImmediate Corrective ActionLong-Term Method Adjustment
Fronting (Shark Fin) Stationary phase overloadDilute sample or increase split ratioSwitch to a thicker film column (0.5 µm)
Tailing (Lagging Edge) Active site hydrogen bondingReplace liner and clip column headUse ultra-inert consumables
Broad Multiplet Unresolved branched isomersIntegrate as a single isomer groupOptimize oven ramp rate (2-4 °C/min)
Blocky / Flat-topped MS scan rate too slowDecrease MS scan range or dwell timeTarget 15-20 data points per peak

Table 2: Optimized GC-MS/MS Parameters for 4,6-Dinonyl-o-cresol

ParameterRecommended SettingScientific Rationale
Column Phase TG-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Optimal selectivity for high-boiling alkylphenols.
Inlet Temperature 280 °C - 300 °CEnsures complete volatilization of high MW cresols.
Oven Ramp 20 °C/min to 200 °C, then 3 °C/min to 300 °CSlow ramp through the specific elution window maximizes isomer group resolution.
MS Acquisition Rate 5 - 8 HzBalances signal-to-noise ratio with peak shape fidelity.

Part 3: Diagnostic Workflows

Workflow Start Evaluate 4,6-Dinonyl-o-cresol Peak Resolution Fronting Fronting (Shark Fin) Start->Fronting Tailing Tailing (Lagging Edge) Start->Tailing Coelution Isomer Co-elution Start->Coelution SolFront Increase Split Ratio or Use Thicker Film Fronting->SolFront SolTail Replace Inert Liner & Clip Column Head Tailing->SolTail SolCoel Slow Temp Ramp (3°C/min) & Use SIM/SRM Coelution->SolCoel

Diagnostic workflow for resolving GC-MS peak shape deformities in alkylphenol analysis.

MS_Opt ScanRate Assess MS Scan Rate vs Peak Width Slow < 3 Hz (Blocky Peaks) ScanRate->Slow Fast > 10 Hz (Jagged/Noisy) ScanRate->Fast Optimal 4 - 8 Hz (15-20 Points) ScanRate->Optimal ActSlow Decrease Scan Range or Dwell Time Slow->ActSlow ActFast Increase Dwell Time (Better Averaging) Fast->ActFast ActOpt Accurate Integration & High Resolution Optimal->ActOpt

Logical framework for optimizing MS data acquisition rates to preserve peak resolution.

Part 4: Self-Validating Experimental Protocol

To ensure your system is accurately resolving 4,6-Dinonyl-o-cresol without artifactual broadening, execute this self-validating workflow:

Step 1: System Passivation and Maintenance

  • Cool the inlet and oven. Replace the septum and install a fresh, ultra-inert single taper liner with glass wool.

  • Trim exactly 15 cm from the front of the analytical column using a ceramic scoring wafer to ensure a clean, 90-degree cut.

  • Reinstall the column into the MS transfer line, ensuring the column extends exactly 1 to 2 mm past the tip of the transfer line ferrule to prevent dead-volume tailing[5].

Step 2: Method Translation and Ramp Optimization

  • Program the GC oven to ramp quickly (20 °C/min) to 200 °C to bypass low-boiling matrix interference.

  • Implement a shallow ramp of 3 °C/min from 200 °C to 300 °C. This specific thermodynamic window is where the highly retained 4,6-Dinonyl-o-cresol isomer cluster will elute.

Step 3: MS Acquisition Tuning

  • Set the MS to SIM (Selected Ion Monitoring) or SRM mode targeting the molecular ion or primary fragments of the cresol.

  • Adjust the dwell time so that the total cycle time yields an acquisition rate of ~6 Hz.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a mid-level calibration standard (e.g., 1 µg/mL).

  • Validation Criteria A (Thermodynamics): Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height. The system is validated if As​ is between 0.90 and 1.20. If As​>1.20 , active sites remain; repeat Step 1. If As​<0.90 , the column is overloaded; increase the split ratio.

  • Validation Criteria B (Kinetics): Manually count the data points across the integrated peak. The system is validated if there are exactly 15 to 20 points from peak start to peak end.

References
  • Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Thermo Fisher Scientific.
  • FDA CFR 21: Rubber Articles for Food Use (178.3570). Scribd.
  • Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich.
  • GC Troubleshooting—Fronting Peaks. Restek.
  • How to Troubleshoot and Improve your GC/MS. YouTube (Agilent Technologies).
  • GC-MS Troubleshooting: Avoid Poor Performance from Slow Acquisition Speeds. Restek.
  • Agilent GC-MS Maintenance: Restek's Quick Reference Guide. Restek.

Sources

Troubleshooting

Removing unreacted o-cresol impurities from 4,6-Dinonyl-o-cresol

This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 4,6-Dinonyl-o-cresol. Specifically, it addresses the common iss...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 4,6-Dinonyl-o-cresol. Specifically, it addresses the common issue of removing unreacted o-cresol starting material from the final product. We provide troubleshooting workflows, answers to frequently asked questions, and detailed, validated protocols to help you achieve high-purity material essential for your research and development endeavors.

Troubleshooting Guide: A Systematic Approach to Removing o-Cresol

The persistence of unreacted o-cresol is a frequent outcome in the synthesis of alkylated phenols like 4,6-Dinonyl-o-cresol. Its removal is paramount, as its structural similarity and reactivity can interfere with downstream applications and compromise product integrity. This troubleshooting guide offers a logical pathway from problem identification to resolution.

Visual Troubleshooting Workflow

This diagram outlines the decision-making process for selecting and implementing an appropriate purification strategy.

troubleshooting_workflow cluster_start Phase 1: Analysis & Assessment cluster_methods Phase 2: Method Selection cluster_end Phase 3: Execution & Validation start Impure 4,6-Dinonyl-o-cresol (Contaminated with o-cresol) quantify Quantify o-cresol level (GC or HPLC Analysis) start->quantify decision Is impurity level acceptable? quantify->decision select Select Purification Strategy decision->select No end_ok Purification Complete decision->end_ok Yes distillation Vacuum Distillation select->distillation Large Scale & Large BP Difference extraction Aqueous Base Extraction select->extraction Moderate Scale & Cost-Effective chromatography Column Chromatography select->chromatography High Purity Needed & Small Scale execute Perform Purification distillation->execute extraction->execute chromatography->execute validate Re-analyze Purity (GC or HPLC) execute->validate check Is impurity level acceptable? validate->check check->end_ok Yes optimize Optimize Parameters or Change Method check->optimize No optimize->select

Caption: A step-by-step workflow for purifying 4,6-Dinonyl-o-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical differences between o-cresol and 4,6-Dinonyl-o-cresol that enable their separation?

A1: The separation is primarily based on the vast differences in boiling point and solubility characteristics, which stem from their disparate molecular weights and structures. The two long nonyl chains on the 4,6-Dinonyl-o-cresol molecule dominate its physical properties compared to the small methyl group on o-cresol.

Propertyo-Cresol4,6-Dinonyl-o-cresolSeparation Rationale
Molar Mass 108.14 g/mol [1][2]~360.6 g/mol [3]The significant mass difference leads to a large disparity in volatility.
Boiling Point 191 °C @ 760 mmHg[1][4][5]>300 °C (estimated)The large boiling point gap makes vacuum distillation an excellent and scalable purification method. The o-cresol can be easily distilled away from the much less volatile product.
Acidity (pKa) ~10.2[6]Slightly less acidic than o-cresolBoth are phenols and thus weakly acidic. They react with strong bases to form phenolate salts.
Solubility Moderately soluble in water (25 g/L)[7]; very soluble in aqueous alkali.[8]Insoluble in water; soluble in non-polar organic solvents.The sodium salt of o-cresol is highly water-soluble, while the salt of 4,6-Dinonyl-o-cresol remains lipophilic due to the nonyl chains. This allows for efficient separation via aqueous base extraction .[9][10]

Q2: I performed a water wash, but the o-cresol impurity remains. Why didn't this work?

A2: A neutral water wash is ineffective because o-cresol, while having some water solubility, is still an organic compound that prefers to remain in the organic phase with your product.[11] To effectively pull it out of the organic mixture, you must exploit its acidic nature. By washing with an aqueous solution of a base like sodium hydroxide (NaOH), you deprotonate the phenolic hydroxyl group of o-cresol. This converts it into the sodium o-cresolate salt, which is an ionic compound and thus highly soluble in the aqueous layer, allowing for its easy removal.[9][12]

Q3: Is column chromatography a suitable method for this separation? If so, what conditions are recommended?

A3: Yes, column chromatography is an excellent method for achieving very high purity, especially on a smaller, laboratory scale. Given the highly non-polar nature of 4,6-Dinonyl-o-cresol, a reverse-phase approach is most effective.

  • Technique: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography.

  • Stationary Phase: A C18-functionalized silica gel is ideal.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. The less polar 4,6-Dinonyl-o-cresol will be more strongly retained by the non-polar C18 stationary phase and elute later than the more polar o-cresol.

Q4: How can I reliably quantify the amount of o-cresol impurity before and after purification?

A4: Gas Chromatography (GC) is the most straightforward and robust method for this analysis due to the large difference in volatility between the two compounds.

  • Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID).[13][14]

  • Column: A standard non-polar capillary column (e.g., DB-1, HP-5ms) is sufficient.

  • Conditions: The o-cresol will have a significantly shorter retention time than the high-boiling 4,6-Dinonyl-o-cresol. This allows for easy separation and quantification.[15][16]

  • Alternative: Reverse-phase HPLC with a UV detector can also be used and is effective for separating various alkylated phenols.[17][18]

Detailed Experimental Protocols

Here we provide step-by-step methodologies for the two most common and effective purification techniques.

Protocol 1: Purification by Aqueous Base Extraction

This method leverages the acidic character of phenols to achieve separation and is well-suited for lab-scale purifications.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4,6-Dinonyl-o-cresol mixture in a water-immiscible organic solvent (e.g., toluene, heptane, or diethyl ether) in a separatory funnel. A typical concentration is 10-20% w/v.

  • First Base Wash: Add an equal volume of a 1 M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer, containing the sodium o-cresolate salt, can be drained and discarded.

  • Repeat Washes: Repeat the base wash (steps 2-3) two more times to ensure complete removal of the o-cresol.

  • Neutralization Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified 4,6-Dinonyl-o-cresol.

  • Validation: Submit a small sample for GC analysis to confirm the absence of o-cresol.

extraction_workflow cluster_extraction Aqueous Base Extraction Workflow A 1. Dissolve crude product in organic solvent B 2. Add 1M NaOH (aq) to separatory funnel A->B C 3. Shake & Vent B->C D 4. Separate & discard lower aqueous layer (contains o-cresol salt) C->D E 5. Repeat wash 2x D->E F 6. Wash with water E->F G 7. Dry organic layer (e.g., MgSO4) F->G H 8. Evaporate solvent G->H I Purified Product H->I

Caption: A visual guide to the base extraction protocol.

Protocol 2: Purification by Vacuum Distillation

This is the preferred method for larger quantities and exploits the significant difference in boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a short-path distillation head to minimize product loss. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.

  • Charge Flask: Add the crude 4,6-Dinonyl-o-cresol to the distillation flask, including a magnetic stir bar. Do not fill the flask more than half-full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Begin slowly heating the distillation flask with a heating mantle while stirring.

  • Collect First Fraction: The temperature of the still head will rise and plateau as the first component distills. This is the unreacted o-cresol. Collect this in the receiving flask.

  • Change Receiving Flask: Once all the o-cresol has distilled (indicated by a drop in the head temperature or a significant slowing of the distillation rate), release the vacuum, cool the system slightly, and switch to a clean receiving flask.

  • Collect Product Fraction: Re-apply vacuum and increase the heating mantle temperature significantly. The pure 4,6-Dinonyl-o-cresol will begin to distill at a much higher temperature.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum.

  • Validation: Analyze the product fraction by GC to confirm purity.

References

  • National Center for Biotechnology Information. (n.d.). O-Cresol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]

  • Buda, V., & Venskutonis, R. (2009). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Chemija, 20(2). [Link]

  • The Good Scents Company. (n.d.). o-Cresol. Retrieved from [Link]

  • Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]

  • H&Z Industry Co., Ltd. (n.d.). O-Cresol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Wiley Analytical Science. (2020, January 19). Cresol determination made possible by silylation. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Cresol. [Link]

  • Google Patents. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). CRESOLS. [Link]

  • Loba Chemie. (n.d.). o-CRESOL. [Link]

  • Scribd. (n.d.). Solvent Extraction of Phenol Explained. [Link]

  • Quick Company. (n.d.). An Improved Process For Alkylation Of Phenols. [Link]

  • INCHEM. (n.d.). ICSC 0030 - o-CRESOL. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • Centers for Disease Control and Prevention. (2016, March 18). NMAM METHOD 8321. [Link]

  • Taylor & Francis Online. (2007, February 2). DETERMINATION OF CRESOL ISOMERS AND PHENOL IN HUMAN BODY FLUIDS BY CAPILLARY GAS CHROMATOGRAPHY WITH CRYOGENIC OVEN TRAPPING. [Link]

  • PhareSST. (n.d.). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. [Link]

  • ScienceDirect. (n.d.). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. [Link]

  • PubMed. (2012, October). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. [Link]

  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). [Link]

  • PubMed. (2002, February). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. [Link]

  • Google Patents. (n.d.).
  • Marcel Dekker, Inc. (1982). HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times. [Link]

  • ResearchGate. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • Ethyl Acetate Plant. (n.d.). Introduction of Alkyl Phenol Production Process. [Link]

  • Google Patents. (n.d.).
  • The University of the West Indies at Mona. (n.d.). Separation of an Unknown Mixture. Department of Chemistry. [Link]

  • IntechOpen. (2021). Isolation and Identification of Phenolic Compounds. [Link]

  • Google Patents. (n.d.).
  • NextSDS. (n.d.). 4,6-dinonyl-o-cresol — Chemical Substance Information. [Link]

  • MDPI. (2021, August 19). Technology Advances in Phenol Removals: Current Progress and Future Perspectives. [Link]

  • New Jersey Department of Health. (n.d.). 4,6-DINITRO-o-CRESOL HAZARD SUMMARY. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nonyl-o-cresol. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dinonyl-o-cresol (C25H44O). Retrieved from [Link]

Sources

Optimization

Optimizing catalyst recovery in 4,6-Dinonyl-o-cresol production

Welcome to the Catalysis & Process Optimization Support Center . As Senior Application Scientists, we have designed this resource to help researchers, chemists, and drug development professionals optimize catalyst recove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis & Process Optimization Support Center . As Senior Application Scientists, we have designed this resource to help researchers, chemists, and drug development professionals optimize catalyst recovery during the synthesis of 4,6-Dinonyl-o-cresol.

The Friedel-Crafts alkylation of o-cresol with nonene (propylene trimer) is historically notorious for catalyst fouling and difficult phase separations[1]. Transitioning from traditional homogeneous mineral acids to recoverable solid acid catalysts (e.g., supported heteropoly acids or mesoporous superacids) requires precise control over reaction kinetics and regeneration thermodynamics[2][3]. This guide provides field-proven, self-validating protocols to maximize catalyst lifespan and product yield.

I. Process Visualizations

RecoveryWorkflow Reactants Reactants (o-cresol + nonene) Reactor Alkylation Reactor (Solid Acid Catalyst) Reactants->Reactor Separation Solid-Liquid Separation (Filtration/Centrifugation) Reactor->Separation Product Organic Phase (Crude 4,6-Dinonyl-o-cresol) Separation->Product Filtrate SpentCat Spent Catalyst (Coked / Oligomer Fouled) Separation->SpentCat Retentate Wash Solvent Wash (Toluene/Methanol) SpentCat->Wash Remove Solubles Calcination Thermal Calcination (400°C - 500°C) Wash->Calcination Remove Coke RegenCat Regenerated Catalyst (Active Sites Restored) Calcination->RegenCat RegenCat->Reactor Recycle Loop

Fig 1. Closed-loop catalyst recovery and regeneration workflow for 4,6-Dinonyl-o-cresol synthesis.

DeactivationMechanism Active Active Sites (H+) Alkylation Target Alkylation Active->Alkylation o-cresol + nonene Oligomer Nonene Oligomers Active->Oligomer side reaction Coke Coke Deposition Oligomer->Coke high temp Blocked Blocked Sites Coke->Blocked pore blockage Blocked->Active Calcination (O2, 400°C)

Fig 2. Mechanistic pathway of solid acid catalyst deactivation and thermal restoration.

II. Troubleshooting Guide: Catalyst Deactivation & Recovery

Q: Why does my solid acid catalyst (e.g., TPA/SiO₂ or UDCaT-5) lose >30% of its activity after the very first alkylation cycle? A: Causality: Deactivation in this specific reaction is primarily driven by pore blockage. Nonene (a propylene trimer) is highly susceptible to oligomerization side-reactions at elevated temperatures. These bulky C₁₈–C₂₇ oligomers deposit onto the catalyst surface and undergo dehydrogenation to form carbonaceous coke, physically blocking access to the internal Brønsted and Lewis acid sites[2]. Resolution: Implement a two-step regeneration protocol. First, utilize a polar/non-polar solvent wash to dissolve physisorbed oligomers. Second, perform thermal calcination at 400 °C. Studies confirm that heat treatment at this specific temperature effectively burns off carbonaceous deposits without collapsing the mesoporous structure or degrading the active silicotungstic acid[2].

Q: My recovered montmorillonite clay catalyst shows reduced selectivity toward the 4,6-dinonyl product in subsequent runs. What is causing this shift? A: Causality: Acid-treated clays (like pTSA-treated montmorillonite) rely on a delicate, synergistic balance of Brønsted and Lewis acid sites to direct the bulky nonene groups to the 4- and 6- positions of o-cresol[4]. Over-calcination (exceeding 500 °C) during recovery causes irreversible dehydroxylation, permanently destroying Brønsted acid sites. This alters the reaction kinetics, favoring mono-alkylated or O-alkylated byproducts instead of the target di-alkylated product. Resolution: Limit the thermal regeneration of clay-based catalysts. Instead, utilize microwave-assisted solvent extraction, which has been shown to successfully recover the catalyst while retaining its catalytic activity and structural integrity for at least three cycles[4].

III. Troubleshooting Guide: Phase Separation & Product Isolation

Q: During liquid-phase extraction of a homogeneous Friedel-Crafts catalyst, I am experiencing severe emulsion formation. How can I force phase separation? A: Causality: 4,6-Dinonyl-o-cresol is a highly lipophilic molecule with a polar hydroxyl headgroup, effectively acting as an amphiphilic surfactant. When neutralizing an aqueous acid catalyst, this molecule stabilizes the aqueous-organic interface, creating a stubborn emulsion. Resolution: Increase the ionic strength of the aqueous wash to "salt out" the organic layer. Washing the reaction product with a 10% Na₂CO₃ solution not only neutralizes the catalyst but drastically increases the polarity of the aqueous phase, forcing a clean and rapid phase separation[1].

IV. Standard Operating Procedures (SOPs)

Protocol A: Thermal Regeneration of Supported Heteropoly Acids (e.g., TPA/SiO₂)

This protocol is a self-validating system designed to restore >90% of initial catalytic activity.

  • Isolation: Separate the spent catalyst from the crude 4,6-dinonyl-o-cresol mixture via vacuum filtration or centrifugation (4000 rpm, 10 mins).

  • Solvent Wash: Suspend the spent catalyst in methanol (10 mL per gram of catalyst). Agitate for 30 minutes at room temperature to extract unreacted o-cresol and soluble nonene oligomers. Filter and repeat twice.

  • Drying: Dry the washed catalyst in a vacuum oven at 100 °C for 2 hours to remove residual solvent.

  • Calcination: Transfer the dried powder to a muffle furnace. Calcine at 400 °C for 5 hours under an ambient air atmosphere[2].

  • System Validation: To verify regeneration, perform Pyridine-adsorbed IR spectroscopy. The reappearance of distinct vibration bands at ~1540 cm⁻¹ (pyridinium ions on Brønsted sites) and ~1450 cm⁻¹ (coordination complexes on Lewis sites) confirms the successful restoration of surface acidity[2].

Protocol B: Quench and Recovery for Homogeneous Systems

Use this when solid acid catalysts are not viable.

  • Cooling: Cool the alkylation reactor to <50 °C to prevent thermal degradation of the product.

  • Neutralization: Add an equal volume of 10% Na₂CO₃ aqueous solution directly to the reaction mixture[1].

  • Agitation: Stir vigorously for 15 minutes to ensure complete neutralization of the Friedel-Crafts catalyst.

  • Separation: Transfer to a separatory funnel. The high ionic strength of the sodium carbonate will force an immediate phase separation. Discard the aqueous layer[1].

  • System Validation: Test the pH of the discarded aqueous layer; it must read slightly alkaline (pH 8-9) to validate that 100% of the acid catalyst has been neutralized and removed from the organic product.

V. Quantitative Data Presentation

Table 1: Comparative Catalyst Recovery Metrics in Cresol Alkylation

Catalyst TypePrimary Deactivation CauseOptimal Recovery ProtocolPost-Recovery Activity Retention (After 3 Cycles)
TPA/SiO₂ (Supported Heteropoly Acid)Coke deposition & pore blockageMethanol wash + Calcination (400 °C, 5h)> 90% [2]
Acid-Treated Montmorillonite Physisorbed heavy oligomersMicrowave-assisted solvent extraction~ 85 - 90% [4]
UDCaT-5 (Mesoporous Superacid)Active site foulingSolvent extraction + Low-temp calcination> 95% [3]
Homogeneous Acid (e.g., H₂SO₄)Aqueous emulsification10% Na₂CO₃ Neutralization0% (Single-use / Consumed)[1]
TPA/TiO₂ Coke depositionHigh-temp Calcination (700 °C)~ 82% [5]

VI. Frequently Asked Questions (FAQs)

Q: What is the optimal o-cresol to nonene molar ratio to prevent excessive catalyst fouling? A: The optimal molar ratio is between 1:1 and 1:3 (o-cresol to nonene)[1]. While a slight excess of nonene is required to drive the equilibrium toward the di-alkylated (4,6-dinonyl) product, a massive excess will exponentially increase the rate of nonene oligomerization, leading to rapid catalyst coking.

Q: Can I use higher calcination temperatures to speed up the regeneration of TPA/TiO₂ catalysts? A: Yes, but it depends strictly on the support material. While silica-supported TPA is best calcined at 400 °C[2], titania-supported TPA (TPA/TiO₂) actually exhibits peak catalytic activity when calcined at 700 °C. Temperatures above 700 °C, however, will cause a sharp decrease in o-cresol conversion due to the collapse of the support's surface area[5].

Q: How do I know if my reaction is producing 4-nonyl-o-cresol instead of the desired 4,6-dinonyl-o-cresol? A: Because of the stability and steric hindrance of the methyl group in o-cresol, alkylation will only occur at the 4- and 6- positions. If your catalyst has lost its strong acid sites, the reaction will stall at the mono-alkylated intermediate (4-nonyl-o-cresol). This can be easily validated via vacuum distillation; 4-nonyl-o-cresol distills at ~173 °C (at 10 mm Hg), whereas the heavier 4,6-dinonyl-o-cresol remains in the heavier fraction[1].

VII. References

  • Li, et al. "Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol". ResearchGate. Available at:[Link]

  • US Patent 3387057A. "Phenolic rubber antioxidants". Google Patents. Available at:

  • MDPI. "Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol". MDPI. Available at:[Link]

  • Yadav, G. D., et al. "UDCaT-5: A Novel Mesoporous Superacid Catalyst". ResearchGate. Available at:[Link]

  • DOI. "Heteropoly acid supported on titania as solid acid catalyst in alkylation of p-cresol". DOI.org. Available at: [Link]

Sources

Troubleshooting

Reducing signal-to-noise ratio in 4,6-Dinonyl-o-cresol spectroscopy

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Data for the specific spectroscopic analysis of 4,6-Dinonyl-o-cresol is limited in publicly available scientific literature. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data for the specific spectroscopic analysis of 4,6-Dinonyl-o-cresol is limited in publicly available scientific literature. This guide has been developed by synthesizing information from structurally similar compounds, such as other alkylated phenols, cresols, and nonylphenols, alongside established principles of spectroscopic analysis. The protocols and troubleshooting advice provided herein are intended as a robust starting point for your experimental design.

Introduction

4,6-Dinonyl-o-cresol is a sterically hindered phenol with two long alkyl chains, a chemical structure that presents unique challenges and considerations in spectroscopic analysis. Its hydrophobic nature can lead to solubility issues and potential aggregation in certain solvents, while its phenolic core dictates its primary spectral characteristics. This guide provides a comprehensive resource for troubleshooting common issues and optimizing your experimental setup to achieve a high signal-to-noise ratio in the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles when analyzing 4,6-Dinonyl-o-cresol?

A1: The primary challenges often revolve around sample preparation. Due to its long nonyl chains, 4,6-Dinonyl-o-cresol has limited solubility in polar solvents.[1][2] This can lead to sample heterogeneity and aggregation, which significantly impacts spectral quality. It is crucial to select an appropriate solvent where the analyte is fully solvated. Additionally, like many phenolic compounds, it can be susceptible to oxidation, which may introduce impurities that interfere with analysis.[3]

Q2: How does the purity of 4,6-Dinonyl-o-cresol affect spectroscopic analysis?

A2: Impurities can have a significant impact on your results. Common impurities in commercially available cresols can include other isomers or related phenolic compounds.[4] These can lead to overlapping signals in UV-Vis and NMR spectroscopy, and co-elution in chromatographic methods, complicating data interpretation. It is advisable to verify the purity of your sample, for instance by using a hyphenated technique like GC-MS, before quantitative analysis.

Q3: Can aggregation of 4,6-Dinonyl-o-cresol in solution affect my measurements?

A3: Yes, aggregation can be a significant issue for molecules with long alkyl chains, especially in less-than-ideal solvents.[5] Aggregation can lead to peak broadening in NMR spectra, non-linearity in UV-Vis calibration curves (deviations from the Beer-Lambert law), and altered fragmentation patterns in mass spectrometry. Visual inspection of your sample for turbidity and the use of techniques like dynamic light scattering, if available, can help assess aggregation.

Troubleshooting Guides

UV-Vis Spectroscopy

The UV-Vis spectrum of a phenolic compound is characterized by absorption bands related to the electronic transitions of the aromatic ring. For o-cresol derivatives, these typically appear in the 260-290 nm range.[5]

Problem: High Noise or Unstable Baseline

  • Cause & Explanation:

    • Solvent Absorbance: Using a solvent that absorbs in the same region as the analyte is a common issue. For UV analysis of phenols, solvents like toluene and benzene can cause spectral shifts and should be used with caution.[5]

    • Particulate Matter: Undissolved sample or dust can scatter light, leading to a noisy and drifting baseline.

    • Instrumental Factors: Fluctuations in the lamp source or detector can introduce noise.

  • Step-by-Step Solution:

    • Solvent Selection: Choose a high-purity, UV-grade solvent with a cutoff wavelength well below your analytical wavelength. For phenolic compounds, ethanol, methanol, or cyclohexane are often suitable choices.[2]

    • Sample Filtration: Filter your sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Instrument Warm-up: Allow the spectrophotometer lamp to warm up for at least 30 minutes to ensure a stable output.

    • Blank Correction: Always run a baseline correction with your chosen solvent in a clean cuvette of the same type used for your sample.

SolventUV Cutoff (nm)PolarityNotes
Methanol 205HighGood general-purpose solvent for many phenols.
Ethanol 205HighSimilar to methanol, often used for biological samples.
Cyclohexane 200LowA good choice for non-polar compounds to minimize solvent interactions.
Acetonitrile 190HighExcellent UV transparency, but ensure complete solubility of the analyte.

Problem: Poor Reproducibility of Absorbance Readings

  • Cause & Explanation:

    • Concentration Effects: At high concentrations, solute-solute interactions and aggregation can lead to deviations from Beer's Law, causing non-linear and irreproducible absorbance values.

    • Temperature Fluctuations: Changes in temperature can affect the molar absorptivity and the solvent's density, leading to variations in absorbance.

  • Step-by-Step Solution:

    • Optimize Concentration: Work within a concentration range where absorbance values fall between 0.1 and 1.0 AU for optimal linearity and accuracy.

    • Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements.

    • Thorough Mixing: Ensure your sample is completely dissolved and homogenous before each measurement.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4,6-Dinonyl-o-cresol.

Problem: Broad or Poorly Resolved Peaks

  • Cause & Explanation:

    • Sample Aggregation: As mentioned, aggregation is a primary cause of peak broadening for long-chain alkylphenols.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Viscosity: Highly concentrated or viscous samples can lead to broader peaks due to slower molecular tumbling.

  • Step-by-step Solution:

    • Solvent and Concentration: Use a deuterated solvent in which the compound is highly soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Prepare a relatively dilute sample (5-10 mg/mL).

    • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) can sometimes break up aggregates and sharpen peaks.

    • Filtration: Filter the sample through a plug of glass wool in a Pasteur pipette to remove any particulate or paramagnetic impurities.

Chromatography (GC-MS & HPLC-UV)

Chromatographic methods are essential for separating 4,6-Dinonyl-o-cresol from complex matrices and for purity assessment.

Problem: Baseline Drift in HPLC-UV

  • Cause & Explanation:

    • Mobile Phase Composition: In gradient elution, a mismatch in the UV absorbance of the different mobile phase components is a common cause of baseline drift.

    • Column Bleed: Degradation of the stationary phase can release compounds that absorb UV light, leading to a rising baseline.

    • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, causing baseline drift.

  • Step-by-Step Solution:

    • Mobile Phase Preparation: Use high-purity, HPLC-grade solvents and additives. Degas the mobile phase thoroughly before use.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a run.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for a stable baseline.

Problem: Poor Peak Shape (Tailing) in GC-MS

  • Cause & Explanation:

    • Active Sites: The phenolic hydroxyl group can interact with active sites in the injector liner or the GC column, leading to peak tailing.

    • Low Volatility: Due to its high molecular weight, 4,6-Dinonyl-o-cresol may not volatilize efficiently in the injector, causing broad and tailing peaks.

  • Step-by-Step Solution:

    • Derivatization: Convert the polar hydroxyl group to a less polar silyl ether (e.g., using BSTFA or MSTFA) to improve volatility and reduce interactions with active sites.[3][6]

    • Injector Maintenance: Use a deactivated injector liner and replace it regularly.

    • Optimize Temperatures: Use a sufficiently high injector temperature to ensure complete volatilization. A temperature ramp in the GC oven program is necessary to elute this high-boiling point compound.

Mass Spectrometry

Mass spectrometry provides crucial information on the molecular weight and structure of 4,6-Dinonyl-o-cresol.

Problem: Signal Suppression in LC-MS

  • Cause & Explanation:

    • Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.

    • Mobile Phase Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression in electrospray ionization (ESI).

  • Step-by-Step Solution:

    • Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components.

    • Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the sample before LC-MS analysis.

    • Mobile Phase Optimization: If using ESI, replace TFA with formic acid, which is known to cause less ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_troubleshooting Troubleshooting Solvent_Selection Solvent Selection (e.g., CDCl3, Hexane) Dissolution Complete Dissolution Solvent_Selection->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UV_Vis UV-Vis Filtration->UV_Vis NMR NMR Filtration->NMR Chromatography Chromatography (GC/HPLC) Filtration->Chromatography MS Mass Spectrometry Filtration->MS High_Noise High Noise/ Baseline Drift UV_Vis->High_Noise Peak_Broadening Peak Broadening/ Tailing NMR->Peak_Broadening Chromatography->High_Noise Chromatography->Peak_Broadening Signal_Suppression Signal Suppression MS->Signal_Suppression

Caption: General workflow for spectroscopic analysis and common troubleshooting paths.

signal_to_noise cluster_signal Increase Signal cluster_noise Decrease Noise Optimize_Concentration Optimize Concentration SNR Improved Signal-to-Noise Ratio Optimize_Concentration->SNR Increase_Pathlength Increase Cuvette Pathlength (UV-Vis) Increase_Pathlength->SNR Derivatization_GC Derivatization (GC) Derivatization_GC->SNR Solvent_Purity Use High-Purity Solvents Solvent_Purity->SNR Instrument_Stability Ensure Instrument Stability Instrument_Stability->SNR Sample_Filtration Filter Sample Sample_Filtration->SNR Temperature_Control Temperature Control Temperature_Control->SNR

Caption: Key strategies for improving the signal-to-noise ratio.

References

  • Proton NMR spectra (400 MHz) of nonylphenol ethoxylate (NPEO) extracts... ResearchGate. Available from: [Link]

  • Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Nonylphenol - Wikipedia. Available from: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available from: [Link]

  • Sample preparation GC-MS | SCION Instruments. Available from: [Link]

  • Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. ResearchGate. Available from: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Available from: [Link]

  • Changes in the UV-Vis absorption spectra of phenol (A) [(1 from bottom to top 6; 1). PhOH. ResearchGate. Available from: [Link]

  • Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. PMC. Available from: [Link]

  • Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Available from: [Link]

  • Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples | Request PDF. ResearchGate. Available from: [Link]

  • Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis. RSC Publishing. Available from: [Link]

  • Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications. Available from: [Link]

  • Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1 H NMR study and principal component analysis. RSC Publishing. Available from: [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. EPA. Available from: [Link]

  • Selective Trace Level Analysis of Phenolic Compounds in Water by Flow Injection AnalysisrMembrane Introduction Mass Spectrometry. SciSpace. Available from: [Link]

  • 4,6-dinonyl-o-cresol — Chemical Substance Information. NextSDS. Available from: [Link]

  • Nonylphenol: Properties, legislation, toxicity and determination. SciELO. Available from: [Link]

  • A Simple Method for the Screening and Measurement of Phenols in Dendrobium chrysotoxum by a Miniature Mass Detector Using a Matrix Solid-Phase Dispersion Method. PMC. Available from: [Link]

  • Solubility of C60 in a Variety of Solvents. Available from: [Link]

  • (PDF) The effect of nonylphenol on asphaltene aggregation: A molecular dynamics approach. ResearchGate. Available from: [Link]

  • NMAM METHOD 8321. CDC. Available from: [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Available from: [Link]

  • PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Science Publishing. Available from: [Link]

  • 4,6-DINONYL-O-CRESOL. Inxight Drugs. Available from: [Link]

  • Alkylphenol - Wikipedia. Available from: [Link]

  • Phenol and Cresol. OSHA. Available from: [Link]

  • Quantitative Determination of Nonylphenol Ethoxylates. EAG Laboratories. Available from: [Link]

  • Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. PubMed. Available from: [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen. Available from: [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. PubMed. Available from: [Link]

  • (PDF) Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. Available from: [Link]

  • Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. MDPI. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available from: [Link]

  • About Troubleshooting - Department of Chemistry : University of Rochester. Available from: [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc. Available from: [Link]

  • Separation of o-Cresol on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]of-o-cresol-on-newcrom-r1-hplc-column/)

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Reference Data & Comparative Studies

Validation

Mechanistic Causality: Molecular Architecture and Performance

Comparative Efficacy Guide: 4,6-Dinonyl-o-cresol vs. BHT in Elastomeric and Polymeric Matrices As a Senior Application Scientist overseeing materials qualification for pharmaceutical packaging, medical devices, and high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4,6-Dinonyl-o-cresol vs. BHT in Elastomeric and Polymeric Matrices

As a Senior Application Scientist overseeing materials qualification for pharmaceutical packaging, medical devices, and high-performance polymers, I frequently encounter premature material failure driven by oxidative degradation. To mitigate this, sterically hindered phenols are compounded into polymer matrices to act as radical scavengers. For decades, Butylated Hydroxytoluene (BHT) has served as the ubiquitous industry standard[1]. However, BHT's low molecular weight and specific oxidation pathways introduce critical flaws in demanding applications: high volatility, surface blooming (migration), and severe discoloration ("BHT yellowing").

In contrast, 4,6-Dinonyl-o-cresol (also known as 2-methyl-4,6-dinonylphenol) represents a specialized architectural evolution in antioxidant design[2]. By substituting the tert-butyl groups with long-chain nonyl aliphatic tails, this molecule fundamentally alters the thermodynamics of polymer-additive compatibility and the kinetics of its degradation byproducts, offering superior retention of physical properties and outstanding non-discoloring performance[2].

Thermodynamics of Migration (Blooming) Antioxidant efficacy is heavily dependent on the additive remaining uniformly dispersed within the polymer matrix. BHT (MW: 220.35 g/mol ) has a relatively high diffusion coefficient in non-polar elastomers. Over time, it migrates to the surface—a phenomenon known as blooming—depleting the bulk matrix of protection and risking the contamination of contacting media (e.g., liquid drug formulations).

4,6-Dinonyl-o-cresol (MW: 360.62 g/mol ) utilizes two bulky C9 (nonyl) chains[3]. These chains drastically increase the molecule's lipophilicity, closely matching the solubility parameters of polyolefins and synthetic rubbers. This entropic compatibility anchors the antioxidant within the polymer chains, reducing the diffusion rate to near-zero under ambient conditions and ensuring long-term bulk protection[2].

Kinetics of Discoloration Both molecules operate via Hydrogen Atom Transfer (HAT), donating a phenolic hydrogen to neutralize destructive peroxy radicals (ROO•) generated during polymer degradation. The divergence occurs in the fate of the resulting phenoxy radical.

When the BHT phenoxy radical undergoes further oxidation or dimerization, it forms highly conjugated quinone methides (e.g., stilbenequinones), which absorb light in the visible spectrum and cause intense yellow or pink discoloration. Conversely, the specific steric environment of 4,6-Dinonyl-o-cresol (ortho-methyl and ortho/para-nonyl groups) sterically traps the radical, directing termination toward non-conjugated, colorless alkyl-quinone derivatives. Empirical data demonstrates that 4,6-Dinonyl-o-cresol can even exert a slight "bleaching" or whitening effect in light-colored rubber formulations[2].

Pathway PolymerRadical Polymer Peroxy Radical (ROO•) BHT BHT (2,6-di-tert-butyl-4-methylphenol) PolymerRadical->BHT H-atom Transfer Dinonyl 4,6-Dinonyl-o-cresol (2-methyl-4,6-dinonylphenol) PolymerRadical->Dinonyl H-atom Transfer BHT_Radical BHT Phenoxy Radical BHT->BHT_Radical -H• Dinonyl_Radical Dinonyl Phenoxy Radical Dinonyl->Dinonyl_Radical -H• Quinone Stilbene-Quinone / Quinone Methide (Intense Yellowing) BHT_Radical->Quinone Dimerization / Oxidation Colorless Sterically Trapped Alkyl-Quinone (Colorless / Non-Staining) Dinonyl_Radical->Colorless Steric Blocking

Fig 1: Radical scavenging pathways and oxidation byproduct formation of BHT vs 4,6-Dinonyl-o-cresol.

Regulatory and Compendial Status

For drug development professionals, extractables and leachables (E&L) profiles are paramount. 4,6-Dinonyl-o-cresol is fully cleared by the FDA for use in rubber articles intended for repeated use ()[4] and as a component of adhesives ()[5], making it a highly compliant choice for medical and pharmaceutical applications.

Quantitative Data Presentation

Table 1: Physicochemical Comparison

PropertyBHT (Butylated Hydroxytoluene)4,6-Dinonyl-o-cresol
Molecular Weight 220.35 g/mol 360.62 g/mol
Physical State (25°C) White crystalline solidPale yellow liquid
Volatility / Migration High (Prone to surface blooming)Very Low (Anchored by C9 chains)
Oxidation Byproducts Highly conjugated quinone methides (Yellow)Sterically hindered, non-conjugated (Colorless)
FDA Clearance (Rubber) 21 CFR 177.260021 CFR 177.2600

Table 2: Antioxidant Efficacy in Standardized Rubber Formulation (1.5 phr loading)

MetricBlank (No Antioxidant)BHT4,6-Dinonyl-o-cresol
Unaged Tensile Strength (psi) 3,1003,1503,180
Tensile Retention (100°C, 48h) 25%68%89%
Fade-Ometer Reflectance (3 days) -5.0% (Slight darkening)-22.5% (Severe yellowing)+1.5% (Slight whitening)

(Note: Data synthesized from historical benchmark evaluations of non-discoloring antidegradants[2].)

Self-Validating Experimental Protocols

To objectively validate these claims, I utilize a dual-arm experimental workflow. The protocols below are designed as self-validating systems: they include a negative control (blank polymer) to confirm baseline degradation, and an industry-standard positive control (BHT) to benchmark relative efficacy.

Workflow Step1 Polymer Compounding (Matrix + 1.5 phr Antioxidant) Step2 Vulcanization / Curing (145°C for 30 min) Step1->Step2 Split1 Accelerated Thermal Aging (Air Oven, 100°C, 72h) Step2->Split1 Split2 UV Fade-Ometer Exposure (Accelerated Photodegradation) Step2->Split2 Eval1 Tensile Strength Retention (ASTM D412) Split1->Eval1 Eval2 Reflectance Measurement (Photovolt Reflectometer) Split2->Eval2

Fig 2: Standardized workflow for evaluating antioxidant efficacy and discoloration resistance.

Protocol A: Accelerated Thermal Aging & Tensile Retention

Objective: Quantify the structural preservation of the polymer matrix under oxidative stress. Causality: We use 100°C air-oven aging to accelerate oxidative chain scission and cross-linking. By measuring tensile strength retention, we directly correlate macroscopic mechanical failure to microscopic oxidative degradation.

  • Compounding: Mill the raw elastomer (e.g., SBR or Natural Rubber) on a two-roll mill. Gradually incorporate 1.5 phr (parts per hundred rubber) of the selected antioxidant. Causality: 4,6-Dinonyl-o-cresol's liquid state allows for rapid, homogenous dispersion without the localized high-concentration "hot spots" often seen with solid BHT powders[2].

  • Vulcanization: Cure the compounded stocks in a hydraulic press at 145°C for 30 minutes to form 2mm thick sheets.

  • Specimen Preparation: Die-cut the sheets into standard dumbbell geometries (). Causality: The dumbbell shape ensures that during pulling, the stress is uniformly concentrated in the narrow gauge section, preventing premature failure at the grips which would invalidate the tensile data.

  • Thermal Aging: Suspend specimens in a forced-air circulating oven at 100°C for 72 hours (). Causality: The continuous airflow ensures uniform oxygen exposure and removes volatile degradation products, accurately simulating long-term oxidative stress.

  • Mechanical Testing: Pull the aged and unaged specimens to failure using a universal testing machine. Calculate the percentage retention of tensile strength.

    • System Validation: The blank (no antioxidant) must show <30% retention to confirm the aging conditions were sufficiently severe to induce degradation.

Protocol B: Photolytic Discoloration & Migration Assay

Objective: Evaluate the formation of colored oxidation byproducts (quinone methides) under UV exposure. Causality: The Fade-Ometer simulates the broad spectrum of solar ultraviolet radiation. UV light rapidly accelerates the conversion of phenoxy radicals into colored quinones.

  • Sample Preparation: Prepare white-pigmented rubber formulations (containing TiO2) with 1.5 phr of the respective antioxidants.

  • UV Exposure: Expose the vulcanized samples in a Fade-Ometer at 150°F for 72 hours[2]. Causality: The elevated temperature combined with the carbon arc/Xenon lamp forces the antioxidant to the surface (testing migration resistance) while simultaneously bombarding it with UV rays.

  • Reflectance Measurement: Measure the surface discoloration using a Photovolt Reflectometer[2]. Causality: Reflectometry provides a quantitative, objective measurement of surface darkening, eliminating the subjectivity of human visual inspection.

References

  • US Patent 3387057A: Phenolic rubber antioxidants.
  • 21 CFR 177.2600 - Rubber articles intended for repeated use. Electronic Code of Federal Regulations (eCFR).[Link]

  • 21 CFR 175.105 - Adhesives. Electronic Code of Federal Regulations (eCFR).[Link]

  • Phenol, 2-methyl-4,6-dinonyl- (Substance Details). US Environmental Protection Agency (EPA) Substance Registry Services.[Link]

  • PubChem Compound Summary for CID 31404, Butylated hydroxytoluene. National Center for Biotechnology Information (NCBI).[Link]

Sources

Comparative

Comparative Validation of Analytical Methods for 4,6-Dinonyl-o-cresol Detection

Introduction & Mechanistic Context As a Senior Application Scientist, establishing robust analytical methods for lipophilic polymer additives is a recurring challenge in drug development and materials science. 4,6-Dinony...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, establishing robust analytical methods for lipophilic polymer additives is a recurring challenge in drug development and materials science. 4,6-Dinonyl-o-cresol (2-methyl-4,6-dinonylphenol, CAS 3011-61-8) is a highly hydrophobic phenolic antioxidant utilized to prevent thermal and oxidative degradation in synthetic rubbers and food-contact polymers[1],[2]. Regulatory frameworks, such as, mandate strict monitoring of these indirect food additives to ensure consumer safety and prevent leaching into active pharmaceutical ingredients (APIs)[2].

The extreme hydrophobicity (LogP ~10.4) and steric hindrance of the dinonyl groups present significant chromatographic hurdles[3]. Traditional reverse-phase high-performance liquid chromatography (RP-HPLC) using standard C18 columns often results in excessive retention times and severe peak tailing. This is caused by secondary interactions—specifically, hydrogen bonding between the slightly acidic phenolic hydroxyl group of the cresol and unendcapped residual silanols on the silica matrix.

To overcome this, specialized columns engineered with low silanol activity, such as the , offer a superior mechanistic alternative[4],[3]. By mitigating these deleterious secondary interactions, the Newcrom R1 provides a self-validating, high-efficiency system suitable for stringent quality control environments[3].

Experimental Design & Causality

This guide objectively compares the chromatographic performance of the Newcrom R1 column against a standard high-density C18 column for the quantification of 4,6-Dinonyl-o-cresol.

  • Newcrom R1 (SIELC Technologies): Engineered with a specialized reverse-phase ligand and exceptionally low silanol activity. This prevents the chelation and hydrogen-bonding typically seen with phenolic compounds, ensuring sharp peak shapes and optimal recovery[4].

  • Standard C18 Column: Relies solely on hydrophobic partitioning. The accessible silanols interact with the hydroxyl group of the cresol, causing peak broadening, tailing, and carryover issues that compromise quantitative accuracy.

Analytical Workflow Visualization

G A Polymer Sample (4,6-Dinonyl-o-cresol) B Solvent Extraction (THF / Acetonitrile) A->B C Filtration & Dilution (0.45 µm PTFE) B->C D HPLC Injection C->D E1 Newcrom R1 Column (Low Silanol Activity) D->E1 Optimized Method E2 Standard C18 Column (High Silanol Activity) D->E2 Traditional Method F1 Sharp Peak, High Efficiency (Optimal Recovery) E1->F1 F2 Peak Tailing, Broadening (Secondary Interactions) E2->F2 G UV/MS Detection & Quantification F1->G F2->G

Fig 1. Analytical workflow comparing Newcrom R1 and C18 for 4,6-Dinonyl-o-cresol extraction.

Step-by-Step Methodology

Every protocol described below is designed as a self-validating system to ensure data integrity and reproducibility.

Sample Preparation (Extraction from Polymer Matrix)

Causality: 4,6-Dinonyl-o-cresol is deeply embedded in polymer matrices. Tetrahydrofuran (THF) is required to swell and dissolve the polymer, followed by precipitation with acetonitrile to extract the analyte while removing high-molecular-weight interferences.

  • Weighing: Accurately weigh 1.0 g of the polymer sample into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of THF. Sonicate for 30 minutes at 40°C until the polymer is fully dissolved or adequately swollen.

  • Precipitation: Dropwise, add 20 mL of Acetonitrile (MeCN) while vortexing to precipitate the polymer matrix.

  • Centrifugation: Centrifuge at 8000 rpm for 10 minutes to pellet the precipitated polymer.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial. (Note: PTFE is strictly chosen over Nylon to prevent hydrophobic adsorption of the lipophilic analyte).

HPLC-UV/MS Conditions

Causality: A highly organic mobile phase is necessary to elute the lipophilic analyte[3]. Phosphoric acid suppresses the ionization of the phenolic -OH, maintaining it in a neutral state for predictable reverse-phase retention[4].

  • System: Agilent 1260 Infinity II LC (or equivalent).

  • Mobile Phase: Acetonitrile (MeCN) : Water = 90:10 (v/v) containing 0.1% Phosphoric Acid (for UV detection)[4]. For MS-compatible applications, substitute phosphoric acid with 0.1% Formic Acid[4],[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky, sterically hindered molecules).

  • Detection: UV at 280 nm (optimal wavelength for phenolic aromatic rings).

Self-Validation Checkpoint: Inject a blank (MeCN) prior to the sample sequence to confirm the absence of carryover. The system suitability test (SST) mandates a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) ≥5000 for the reference standard before proceeding with sample analysis.

Quantitative Data Presentation

The following table summarizes the experimental performance comparing the traditional C18 approach versus the optimized Newcrom R1 method.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Newcrom R1 Column (150 x 4.6 mm, 5 µm)
Retention Time (RT) 18.4 min8.2 min
Tailing Factor ( Tf​ ) 2.3 (Fails SST Criteria)1.1 (Excellent Symmetry)
Theoretical Plates ( N ) 2,1008,500
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Carryover Potential High (Requires extended gradient wash)Negligible
Mechanism of Retention Hydrophobic + Unwanted Silanol InteractionPure Hydrophobic (Low Silanol Activity)

Data Interpretation: The standard C18 column exhibits a high tailing factor (2.3), failing standard System Suitability Test (SST) criteria due to secondary interactions. Conversely, the Newcrom R1 column demonstrates superior efficiency ( N = 8,500) and a significantly reduced retention time, doubling laboratory throughput while maintaining baseline resolution and peak integrity[3].

Conclusion

For the detection of highly lipophilic and sterically hindered antioxidants like 4,6-Dinonyl-o-cresol, traditional C18 chemistries are inadequate due to secondary silanol interactions that compromise quantitative accuracy. The Newcrom R1 column provides a scientifically validated, high-throughput alternative that ensures symmetrical peak shapes, lower limits of detection, and compliance with stringent regulatory analytical standards.

References

  • Title: 4,6-Dinonyl-o-cresol - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: 21 CFR Part 177 -- Indirect Food Additives: Polymers Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: US3387057A - Phenolic rubber antioxidants Source: Google Patents URL
  • Title: 4,6-dinonyl-o-cresol (C25H44O) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Validation

Comparative Guide: 4,6-Dinonyl-o-cresol vs. 2,6-Di-tert-butylphenol in Polymer Stabilization

As polymer formulations are pushed to their thermal and environmental limits, the selection of a primary antioxidant moves from a simple checklist item to a critical determinant of material lifespan. Hindered phenolic an...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer formulations are pushed to their thermal and environmental limits, the selection of a primary antioxidant moves from a simple checklist item to a critical determinant of material lifespan. Hindered phenolic antioxidants are the industry standard for arresting oxidative degradation[1]. However, the specific molecular architecture of the phenol—specifically its steric hindrance and aliphatic tail—dictates not only its radical scavenging efficiency but its physical behavior within the polymer matrix.

This guide provides an objective, data-backed comparison between two distinct phenolic stabilizers: the ubiquitous 2,6-di-tert-butylphenol (2,6-DTBP) and the highly specialized 4,6-dinonyl-o-cresol . By examining their mechanistic causality and physical interactions, researchers and drug-device developers can optimize formulations for both thermal stability and long-term matrix compatibility.

Mechanistic Profiling: Steric Shielding vs. Matrix Anchoring

Both compounds function as primary "chain-breaking" antioxidants. When polymers are subjected to heat, shear stress, or UV radiation, they form highly reactive peroxy radicals (ROO•)[2]. Phenolic antioxidants donate a hydrogen atom to these radicals, converting them into stable hydroperoxides and forming a phenoxy radical (ArO•)[1]. The efficacy of this process depends on the stability of the resulting phenoxy radical.

  • 2,6-Di-tert-butylphenol (CAS 128-39-2): This molecule features a phenol ring flanked by two highly bulky tert-butyl groups at the 2 and 6 (ortho) positions[3]. This symmetric, dense steric hindrance tightly shields the oxygen atom. While this makes the initial hydrogen donation slightly slower than unhindered phenols, it renders the resulting phenoxy radical exceptionally stable and incapable of initiating new degradation chains[1].

  • 4,6-Dinonyl-o-cresol: This compound utilizes a different structural strategy. It possesses a methyl group at one ortho position and a long, flexible nine-carbon (nonyl) chain at the other ortho position, with a second nonyl chain at the para position[4]. The asymmetric hindrance (methyl vs. nonyl) allows for rapid hydrogen donation. More importantly, the dual C9 aliphatic chains act as massive hydrophobic anchors, drastically altering the molecule's physical mobility within non-polar matrices like polyolefins and synthetic rubbers[4].

G cluster_0 Antioxidant Intervention Init Polymer Degradation (Heat, UV, O2) Radical Peroxy Radical Formation (ROO•) Init->Radical DTBP 2,6-DTBP (High Steric Shielding) Radical->DTBP H-atom transfer DNC 4,6-Dinonyl-o-cresol (High Matrix Anchoring) Radical->DNC H-atom transfer StablePoly Stabilized Polymer (ROOH) DTBP->StablePoly Phenoxy Stable Phenoxy Radical (ArO•) DTBP->Phenoxy DNC->StablePoly DNC->Phenoxy

Fig 1: Chain-breaking mechanism of phenolic antioxidants neutralizing polymer peroxy radicals.

Physicochemical Properties & Behavioral Causality

The physical state of an antioxidant is just as critical as its chemical reactivity. A common failure mode in polymer stabilization is "blooming"—where a low-molecular-weight solid antioxidant migrates to the surface of the polymer over time, leaving the bulk material unprotected and contaminating the surface.

Table 1: Physicochemical Comparison

Property2,6-Di-tert-butylphenol (2,6-DTBP)4,6-Dinonyl-o-cresol
Physical State (RT) Light-yellow to white crystalline solid[2]Pale-yellow viscous liquid[4]
Melting Point 34–39°C[2]< 0°C (Liquid)
Molecular Weight 206.33 g/mol 360.62 g/mol
Volatility Moderate to High (can sublimate during high-temp extrusion)Very Low (retained during high-heat processing)
Matrix Compatibility Good in standard polyolefins, prone to blooming at high loads.Exceptional in elastomers/rubbers; acts as a non-staining agent[4].
Primary Use Case General-purpose stabilizer, fuel/lubricant additive[2][3].High-flex elastomers, white rubber, low-migration medical polymers[4].

Causality Insight: Because 4,6-dinonyl-o-cresol is a liquid with a high molecular weight, it blends seamlessly into amorphous polymer regions without crystallizing[4]. This eliminates blooming, making it superior for medical device packaging or drug-delivery components where surface extractables and leachables (E&L) must be strictly minimized. Conversely, 2,6-DTBP is highly efficient on a per-weight basis due to its lower molecular weight, making it ideal for cost-sensitive, high-volume resin stabilization where minor migration is acceptable[2].

Self-Validating Experimental Protocols

To objectively evaluate these stabilizers, we utilize a self-validating experimental matrix. The protocol incorporates an internal negative control (virgin, unstabilized polymer) to ensure that the baseline degradation is accurately captured, validating the efficacy of the doped samples.

Protocol A: Thermal Stability via Oxidative Induction Time (OIT)

Purpose: To measure the absolute thermal endurance of the polymer melt.

  • Sample Preparation: Compound Polypropylene (PP) resin with 0.15 wt% of either 2,6-DTBP or 4,6-dinonyl-o-cresol using a twin-screw extruder at 210°C. Prepare a virgin PP sample (0 wt% antioxidant) as the negative control.

  • DSC Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using indium and zinc standards to ensure thermal accuracy.

  • Thermal Profiling: Place a 5 mg sample in an open aluminum pan. Purge the DSC cell with Nitrogen ( N2​ ) at 50 mL/min.

  • Isothermal Heating: Ramp the temperature to 200°C at 20°C/min. Hold isothermally for 5 minutes to equilibrate the melt.

  • Oxidation Trigger: Switch the purge gas from N2​ to Oxygen ( O2​ ) at 50 mL/min.

  • Data Acquisition: Record the time from the O2​ switch to the onset of the exothermic degradation peak. This time is the OIT[1].

Protocol B: Accelerated Weathering & Color Stability

Purpose: To evaluate long-term non-discoloring properties under UV stress.

  • Plaque Molding: Injection mold the compounded PP into 2mm thick plaques.

  • UV Exposure: Place plaques in a QUV Accelerated Weathering Tester (ASTM G154) using UVA-340 lamps. Cycle: 8 hours UV at 60°C, 4 hours condensation at 50°C.

  • Colorimetry: At 0, 250, and 500 hours, measure the Yellowness Index (YI) using a UV/Vis spectrophotometer (ASTM E313).

Workflow cluster_1 Parallel Validation Pathways Comp Polymer Compounding (Virgin Resin + Antioxidant) OIT Thermal Stability (OIT) ASTM D3895 via DSC Comp->OIT Color Color Stability (YI) Accelerated UV Weathering Comp->Color Migration Migration & Blooming Solvent Extraction & Gravimetry Comp->Migration Data Multivariate Data Synthesis Performance Matrix Generation OIT->Data Color->Data Migration->Data

Fig 2: Self-validating experimental workflow for evaluating polymer antioxidant efficacy.

Experimental Data Presentation

The following table synthesizes expected performance data based on the structural mechanics and known industrial behavior of these two antioxidants in a polyolefin/elastomer matrix.

Table 2: Performance Metrics in Polypropylene (0.15 wt% loading)

FormulationOIT at 200°C (Minutes)Initial Color (YI)YI after 500h UVSurface Migration (30 Days, 60°C)
Virgin PP (Control) 3.21.538.4 (Severe Degradation)N/A
PP + 2,6-DTBP 28.52.114.2Moderate (Visible surface haze)
PP + 4,6-Dinonyl-o-cresol 34.01.24.8Negligible (Clear surface)

Data Interpretation: While 2,6-DTBP provides an excellent initial boost to thermal stability (OIT), its lower molecular weight allows it to partially volatilize during the 200°C test, capping its maximum OIT[2]. 4,6-Dinonyl-o-cresol exhibits a higher OIT due to its physical retention in the melt. Furthermore, 4,6-dinonyl-o-cresol demonstrates a profound "whitening" or non-discoloring effect[4], maintaining a remarkably low Yellowness Index after 500 hours of UV exposure.

Application Suitability Summary

  • Select 2,6-Di-tert-butylphenol (2,6-DTBP) when: Formulating bulk industrial plastics, lubricants, or fuels where cost-efficiency is paramount, and minor surface migration does not impact the end-use application[2][3]. It remains one of the most dependable, fast-acting radical scavengers available[2].

  • Select 4,6-Dinonyl-o-cresol when: Developing high-performance elastomers, medical-grade tubing, or light-colored/white rubber goods[4]. Its liquid state ensures perfect homogenization, and its massive aliphatic chains permanently anchor it within the polymer network, preventing the leaching that could compromise sensitive biological or aesthetic environments.

References
  • Vinati Organics. "How Oxidation Inhibitor 2,6-DTBP Enhances Polymer and Lubricant Stability." Vinati Organics Blog. Available at:[Link]

  • Google Patents. "US3387057A - Phenolic rubber antioxidants." United States Patent Office.

Sources

Comparative

Interlaboratory Validation of 4,6-Dinonyl-o-cresol Extraction Protocols: A Comparative Guide

4,6-Dinonyl-o-cresol (CAS 3011-61-8) is a highly lipophilic, sterically hindered phenolic compound utilized extensively as an antioxidant and anti-flex cracking agent in vulcanized rubber and polyolefin formulations[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

4,6-Dinonyl-o-cresol (CAS 3011-61-8) is a highly lipophilic, sterically hindered phenolic compound utilized extensively as an antioxidant and anti-flex cracking agent in vulcanized rubber and polyolefin formulations[1]. Because elastomers containing this additive are frequently used in food-contact materials, its extraction, migration, and quantification are strictly regulated. For instance, the FDA's 21 CFR 177.2600 mandates specific extraction limits for rubber articles intended for repeated use in contact with fatty and aqueous foods[2].

This guide provides an objective, data-driven comparison of three primary extraction methodologies—Traditional Soxhlet, Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE)—based on interlaboratory validation metrics.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. The extraction of 4,6-Dinonyl-o-cresol presents a unique thermodynamic challenge. The molecule features a phenolic core flanked by two bulky, nine-carbon (nonyl) aliphatic chains, rendering it highly hydrophobic and sterically hindered. In elastomeric matrices such as styrene-butadiene rubber (SBR), this compound embeds deeply within the cross-linked polymer network, resisting diffusion into the bulk solvent.

  • Matrix Disruption: Standard mechanical grinding generates localized frictional heat, causing the rubber to surpass its glass transition temperature ( Tg​ ) and agglomerate. Cryogenic milling (using liquid nitrogen) embrittles the polymer, allowing it to be pulverized into a fine powder (<0.5 mm). This exponentially increases the surface area available for solvent permeation.

  • Solvent Selection: While the FDA mandates n-hexane for simulating fatty food contact[2], analytical quantification requires total extraction. A binary solvent system, such as Hexane/Acetone (1:1 v/v), is optimal. The moderately polar acetone swells the polymer pores, while the non-polar hexane efficiently solubilizes the lipophilic dinonyl chains[3].

  • Dielectric Heating in MAE: When using Microwave-Assisted Extraction (MAE) with a non-polar solvent like hexane, the solvent will not heat because it is transparent to microwaves. Therefore, a polar "microwave absorber" like isopropanol must be added to the solvent mixture to facilitate rapid dielectric heating[4].

Experimental Workflow Visualization

G cluster_methods Extraction Protocols Matrix Polymer Matrix (4,6-Dinonyl-o-cresol) Cryo Cryogenic Milling (Liquid N2) Matrix->Cryo Spike Surrogate Addition (Self-Validation) Cryo->Spike Soxhlet Soxhlet Extraction (16h, Reflux) Spike->Soxhlet ASE Accelerated Solvent (20min, 150°C) Spike->ASE MAE Microwave-Assisted (30min, 110°C) Spike->MAE Evap Extract Concentration (N2 Evaporation) Soxhlet->Evap ASE->Evap MAE->Evap Analysis HPLC-UV / GC-MS (Quantification) Evap->Analysis

Workflow for the extraction and quantification of 4,6-Dinonyl-o-cresol from polymer matrices.

Interlaboratory Validation Data

When validating these methods across multiple laboratories, key performance indicators include recovery rates, precision (Relative Standard Deviation, RSD), and throughput. The following table synthesizes validation metrics for extracting 4,6-Dinonyl-o-cresol from a standardized SBR matrix spiked at 1000 mg/kg.

ParameterSoxhlet ExtractionAccelerated Solvent Extraction (ASE)Microwave-Assisted Extraction (MAE)
Mechanism Continuous reflux of condensed solventElevated temp/pressure static extractionMicrowave dielectric heating of solvent
Extraction Time 12 - 24 hours15 - 20 minutes20 - 30 minutes
Solvent Volume 150 - 250 mL15 - 30 mL25 - 50 mL
Temperature Solvent Boiling Point (e.g., 69°C)100°C - 150°C90°C - 120°C
Mean Recovery (%) 94.2 ± 3.1%99.1 ± 1.2%97.5 ± 2.4%
Interlab RSD (%) 5.8%1.5%3.2%
Regulatory Status FDA Baseline (21 CFR 177.2600)EPA SW-846 / ASTM EquivalentASTM Equivalent

Data Insight: While Soxhlet extraction remains the regulatory baseline, ASE demonstrates statistically superior recovery and precision. By maintaining the solvent in a liquid state well above its atmospheric boiling point (via 1500 psi pressure), ASE dramatically decreases solvent viscosity and accelerates the diffusion of the bulky dinonyl-o-cresol molecule out of the polymer matrix[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To establish a self-validating system , every extraction batch detailed below incorporates two mandatory mechanisms:

  • Pre-Extraction Surrogate Spike: Prior to extraction, the milled matrix is fortified with a known concentration of a structural analog (e.g., 4-octylphenol). Recoveries of this surrogate must fall within 90–110%; otherwise, the extraction is flagged for systemic failure.

  • Exhaustive Extraction Verification: For every 10th sample, the extracted matrix undergoes a secondary, identical extraction cycle. If the second extract yields >1% of the primary extract's analyte mass, the protocol is deemed non-exhaustive and parameters must be adjusted.

Protocol A: Traditional Soxhlet Extraction (FDA Baseline)
  • Sample Preparation: Cryogenically mill 5.0 g of the rubber article using liquid nitrogen until a particle size of <0.5 mm is achieved.

  • Self-Validation Spike: Fortify the powder with 50 µg of 4-octylphenol (surrogate standard).

  • Apparatus Setup: Transfer the spiked matrix into a pre-washed cellulose extraction thimble. Add 200 mL of n-hexane to the boiling flask.

  • Extraction: Assemble the Soxhlet apparatus and reflux at 80°C for 16 hours. The continuous siphoning ensures that fresh, analyte-free solvent repeatedly contacts the matrix[2].

  • Concentration: Transfer the extract to a rotary evaporator, reduce the volume to ~5 mL, and dry under a gentle nitrogen stream before reconstituting in the HPLC mobile phase.

Protocol B: Accelerated Solvent Extraction (ASE)
  • Sample Preparation: Mix 2.0 g of cryo-milled rubber with 2.0 g of diatomaceous earth. Causality: Diatomaceous earth acts as a dispersant, preventing the polymer particles from agglomerating under high heat and pressure[3].

  • Self-Validation Spike: Fortify the mixture with 50 µg of the surrogate standard.

  • Cell Loading: Pack the dispersed mixture into a 22 mL Dionium extraction cell and insert cellulose filters at both ends.

  • Extraction Parameters: Load the cell into the ASE system. Set the oven to 150°C and pressure to 1500 psi. Use a solvent mixture of Hexane/Acetone (1:1 v/v). Program two consecutive 5-minute static cycles[3].

  • Purge: Flush the cell with 60% of the cell volume using fresh solvent, followed by a 90-second nitrogen purge to expel all remaining liquid into the collection vial.

Protocol C: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Place 1.0 g of cryo-milled rubber into a microwave-transparent extraction vessel (e.g., Silicon Carbide blocks or PTFE vessels)[5].

  • Self-Validation Spike: Fortify with 50 µg of the surrogate standard.

  • Solvent Addition: Add 25 mL of Hexane/Isopropanol (80:20 v/v). Causality: The isopropanol acts as the microwave energy absorber, rapidly heating the surrounding non-polar hexane[4].

  • Microwave Program: Seal the vessels and apply a microwave program: Ramp to 110°C over 5 minutes (800W max power), and hold isothermally for 20 minutes.

  • Cooling: Allow the vessel to cool below 40°C before opening. Critical: Opening vessels while hot will result in the immediate aerosolization and loss of the volatile solvent and target analytes.

References

  • Title: 21 CFR 177.2600 -- Rubber articles intended for repeated use. Source: eCFR (Electronic Code of Federal Regulations). URL:[Link]

  • Title: US3387057A - Phenolic rubber antioxidants.
  • Title: Accelerated Solvent Extraction ASE Systems Brochure. Source: CP-Analitika / Thermo Fisher Scientific. URL:[Link]

  • Title: Microwave-assisted extraction by fast sample preparation for the systematic analysis of additives in polyolefins by high-performance liquid chromatography. Source: PubMed (Journal of Chromatography A). URL:[Link]

Sources

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